molecular formula C21H28N2O5 B15556913 Ramiprilat-d5

Ramiprilat-d5

カタログ番号: B15556913
分子量: 393.5 g/mol
InChIキー: KEDYTOTWMPBSLG-FLNFVANWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ramiprilat-d5 is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H28N2O5

分子量

393.5 g/mol

IUPAC名

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i2D,3D,4D,6D,7D

InChIキー

KEDYTOTWMPBSLG-FLNFVANWSA-N

製品の起源

United States

Foundational & Exploratory

Ramiprilat-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Principles and Applications of Ramiprilat-d5 in Bioanalytical Research

This technical guide provides a comprehensive overview of this compound, a deuterated stable isotope-labeled internal standard, for researchers, scientists, and drug development professionals. The document details its primary applications, physicochemical properties, and the methodologies for its use in quantitative bioanalysis. Furthermore, it elucidates the mechanism of action of its non-labeled counterpart, Ramiprilat (B1678798), within the Renin-Angiotensin-Aldosterone System (RAAS).

Introduction to this compound

This compound is the deuterium-labeled form of Ramiprilat. Ramiprilat is the active diacid metabolite of the prodrug Ramipril (B1678797), a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor.[1] Ramipril is widely prescribed for the treatment of hypertension, heart failure, and diabetic kidney disease.[2][3] Due to its therapeutic significance, accurate quantification of Ramipril and Ramiprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

The primary and critical use of this compound is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its structural and physicochemical properties are nearly identical to Ramiprilat, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of quantitative results.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for Ramiprilat and its deuterated analog is presented in the table below for easy comparison.

PropertyRamiprilatThis compound
Molecular Formula C₂₁H₂₈N₂O₅C₂₁H₂₃D₅N₂O₅
Molecular Weight 388.45 g/mol 393.49 g/mol
CAS Number 87269-97-41356837-92-7
Appearance White SolidWhite Solid
Storage 2-8°C Refrigerator2-8°C Refrigerator

Experimental Protocols: Bioanalytical Method for Ramipril and Ramiprilat Quantification

This section provides a detailed, synthesized experimental protocol for the simultaneous quantification of Ramipril and Ramiprilat in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on methodologies described in peer-reviewed scientific literature.[2][4][5][6]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ramipril and Ramiprilat from plasma samples.[5][7]

  • Sample Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL methanolic solution of this compound to the plasma sample.

  • Precipitation: Add 300 µL of methanol (B129727) to the sample.

  • Vortexing: Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of Ramipril and Ramiprilat.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Agilent 1290 Infinity II HPLC or equivalent
Column Enable C18 G (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol:0.1% Formic Acid in Water (85:15, v/v)
Flow Rate 0.5 mL/min
Injection Volume 25 µL
Column Temperature Ambient
Run Time Approximately 8 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500 °C
Curtain Gas (N₂) ** 35 psi
Collision Gas Medium
Ion Source Gas 1 (N₂) 40 psi
Ion Source Gas 2 (N₂) **50 psi

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ramipril417.2234.1
Ramiprilat389.2206.1
This compound394.2211.1

Mandatory Visualization

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS pathway and the point of inhibition by Ramiprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Na+ & H₂O Retention, K+ Excretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Kidney->Increased_BP Ramiprilat Ramiprilat (Active Metabolite) Ramiprilat->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat on ACE.

Experimental Workflow: Bioanalytical Procedure

The diagram below outlines the logical flow of the experimental protocol for the quantification of Ramipril and Ramiprilat.

Bioanalytical_Workflow start Start: Human Plasma Sample spike Spike with this compound (Internal Standard) start->spike precipitate Protein Precipitation (with Methanol) spike->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms_analysis quantification Data Processing & Quantification (Analyte/IS Ratio) lc_ms_analysis->quantification end End: Concentration Determination quantification->end

Caption: A streamlined workflow for the bioanalysis of Ramipril and Ramiprilat using this compound.

References

Synthesis and Characterization of Deuterated Ramiprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Ramiprilat. While specific proprietary synthesis methods for isotopically labeled Ramiprilat are not extensively published, this document outlines a plausible synthetic approach based on established routes for Ramipril. It also details the analytical techniques crucial for the characterization and quantification of this important stable-labeled internal standard.

Deuterated Ramiprilat, such as Ramiprilat-d5, serves as an essential tool in pharmacokinetic and bioequivalence studies. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis allows for precise quantification of Ramipril and its active metabolite, Ramiprilat, in biological matrices.

Proposed Synthesis of Deuterated Ramiprilat

The synthesis of deuterated Ramiprilat would likely follow a similar pathway to the synthesis of Ramipril, incorporating deuterated starting materials or reagents at key steps. A common route to Ramipril involves the coupling of two key intermediates: N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl (B1604629) ester.

A plausible strategy for introducing deuterium (B1214612) atoms would be to use a deuterated version of the N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine intermediate. For instance, to synthesize this compound, a starting material with deuterium atoms on the phenyl ring of the phenylpropyl moiety could be employed. The subsequent hydrolysis of the ethyl ester of the deuterated Ramipril would yield the deuterated Ramiprilat.

Hypothetical Synthesis Workflow

cluster_synthesis Proposed Synthesis of Deuterated Ramiprilat A Deuterated Phenylalanine Derivative (e.g., Phenyl-d5-alanine) B N-[1-(S)-(ethoxycarbonyl)-3-(phenyl-d5)-propyl]-L-alanine A->B Multi-step synthesis D Coupling Reaction (e.g., DCC, HOBT) B->D C (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester C->D E Deuterated Ramipril Benzyl Ester D->E F Hydrogenolysis (removal of benzyl group) E->F G Deuterated Ramipril F->G H Ester Hydrolysis G->H I Deuterated Ramiprilat H->I

Caption: Proposed synthetic pathway for deuterated Ramiprilat.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Ramipril is a prodrug that is metabolized in the liver to its active form, Ramiprilat.[1] Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. The inhibition of angiotensin II formation results in vasodilation and reduced blood volume, thereby lowering blood pressure.

Renin-Angiotensin System Signaling Pathway

cluster_RAS Renin-Angiotensin System and ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE Ramiprilat Deuterated Ramiprilat Ramiprilat->ACE inhibits

Caption: Mechanism of action of Ramiprilat in the Renin-Angiotensin System.

Characterization of Deuterated Ramiprilat

The characterization of deuterated Ramiprilat is critical to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

1. LC-MS/MS for Identity, Purity, and Quantification

  • Objective: To confirm the molecular weight of deuterated Ramiprilat, assess its purity, and develop a quantitative assay.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion to a specific product ion.

    • Precursor -> Product Ion Transitions: These would be determined experimentally. For this compound, the precursor ion would be expected at m/z corresponding to the deuterated molecule.

  • Sample Preparation: A stock solution of deuterated Ramiprilat is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards. For analysis in biological matrices, a protein precipitation or solid-phase extraction would be employed.

2. NMR Spectroscopy for Structural Confirmation and Deuterium Incorporation

  • Objective: To confirm the chemical structure and determine the location and percentage of deuterium incorporation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The deuterated Ramiprilat sample is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR:

    • Acquisition of a standard proton NMR spectrum.

    • The absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuterium labeling will confirm successful incorporation.

    • Integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard allows for the calculation of the percentage of deuteration.

  • ¹³C NMR:

    • Acquisition of a proton-decoupled ¹³C NMR spectrum.

    • The signals for carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will have a characteristic upfield shift compared to the non-deuterated analogue.

  • ²H NMR:

    • Direct detection of the deuterium nuclei can be performed to confirm the presence and chemical environment of the deuterium atoms.

Data Presentation

Table 1: LC-MS/MS Parameters for Deuterated Ramiprilat

ParameterValue
Chromatography
ColumnC18 reversed-phase
Mobile Phase A5 mM Ammonium Acetate, pH 4.5
Mobile Phase BMethanol
GradientTo be optimized
Flow Rate0.8 mL/min
Mass Spectrometry
Ionization ModeESI Positive
Precursor Ion (m/z)[M+H]⁺ of Deuterated Ramiprilat
Product Ion (m/z)To be determined
Collision Energy (eV)To be optimized
Dwell Time (ms)To be optimized

Table 2: Expected NMR Data for Deuterated Ramiprilat (Hypothetical)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹HReduced intensity or absent--Protons at deuterated positions
¹³CUpfield shiftedMultipletJC-DCarbons bonded to deuterium
²HCharacteristic shiftsSinglet-Deuterium nuclei

Conclusion

The synthesis of deuterated Ramiprilat is a crucial process for the development of robust analytical methods required in clinical and pharmaceutical research. While detailed synthetic procedures are often proprietary, a logical approach involves the use of deuterated precursors in established synthetic routes for Ramipril. The characterization of the final product using LC-MS/MS and NMR is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability as a reliable internal standard for the quantitative analysis of Ramipril and its active metabolite.

References

Ramiprilat-d5 mechanism of action in ACE inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the mechanism of action of Ramiprilat-d5, a deuterated form of the potent angiotensin-converting enzyme (ACE) inhibitor, Ramiprilat. Tailored for researchers, scientists, and drug development professionals, this document details the biochemical pathways, the significance of isotopic labeling, and the quantitative and methodological aspects of its application in ACE inhibition research.

The Renin-Angiotensin-Aldosterone System (RAAS) and its Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The Angiotensin-Converting Enzyme (ACE) is a key zinc-containing metalloproteinase within this system.[1][2]

Mechanism of RAAS:

  • Renin Release: In response to low blood pressure or low sodium concentration, the kidneys release the enzyme renin.

  • Angiotensin I Formation: Renin cleaves a precursor protein called angiotensinogen, produced by the liver, to form the inactive decapeptide, Angiotensin I.[1][3]

  • Angiotensin II Conversion: ACE, found primarily in the pulmonary circulation and vascular endothelium, converts Angiotensin I into the highly active octapeptide, Angiotensin II.[1]

  • Physiological Effects of Angiotensin II: Angiotensin II exerts powerful physiological effects, including:

    • Vasoconstriction: It directly constricts the smooth muscle of arterioles, increasing peripheral resistance and raising blood pressure.

    • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.

ACE also has a secondary function: it is responsible for the degradation of bradykinin, a potent vasodilator. Therefore, inhibition of ACE not only prevents the formation of the vasoconstrictor Angiotensin II but also leads to an accumulation of vasodilator bradykinin, contributing synergistically to the blood pressure-lowering effect.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments ACE_Inhibitor ACE Inhibitor (e.g., Ramiprilat) ACE_Inhibitor->ACE Inhibition Bradykinin Bradykinin (Vasodilator) Bradykinin->Inactive_Fragments Degradation

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of ACE inhibition.

Ramiprilat: The Active Moiety

Ramipril is an inactive prodrug that requires metabolic activation. Following oral administration, it is rapidly hydrolyzed by esterases, primarily in the liver and to a lesser extent in the kidneys, to its active diacid metabolite, Ramiprilat. Ramiprilat is a potent, competitive inhibitor of the angiotensin-converting enzyme.

The mechanism of inhibition involves the binding of Ramiprilat to the active site of ACE. This binding is characterized by a two-step process: an initial rapid binding to form an enzyme-inhibitor complex, followed by a slow isomerization to a more stable configuration. This results in a potent and sustained inhibition of the enzyme's activity.

cluster_0 Normal ACE Function cluster_1 ACE Inhibition ACE1 ACE (Enzyme) AngII Angiotensin II (Product) ACE1->AngII Converts AngI Angiotensin I (Substrate) AngI->ACE1 Blocked Binding Site Blocked ACE2 ACE (Enzyme) ACE2->Blocked Ramiprilat_d5 This compound (Inhibitor) Ramiprilat_d5->ACE2 Binds to Active Site

Caption: Simplified mechanism of competitive ACE inhibition by this compound.

This compound: The Role of Deuterium (B1214612) Labeling

This compound is a stable isotope-labeled version of Ramiprilat where five hydrogen atoms have been replaced by deuterium atoms. This modification does not significantly alter the compound's chemical properties but has two primary applications in research.

The most common application of this compound is as an internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). In pharmacokinetic studies, a known quantity of this compound is added to biological samples (e.g., plasma). Because it is chemically almost identical to the non-deuterated Ramiprilat, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it is easily distinguished from the endogenous analyte by the mass spectrometer. This allows for precise and accurate quantification of Ramiprilat concentrations by correcting for any analyte loss during sample processing.

Deuteration can also intentionally modify a drug's pharmacokinetic profile through the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond is a rate-limiting step in the metabolic breakdown of a drug, replacing that hydrogen with deuterium can slow down its metabolism. This can potentially lead to:

  • Longer drug half-life.

  • Increased systemic exposure (AUC).

  • Reduced formation of certain metabolites.

While this compound is primarily used as an analytical standard, its altered metabolic stability could be an area of investigation for developing long-acting ACE inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Ramiprilat and its prodrug, Ramipril, from published literature.

Table 1: Inhibitory Potency of Ramipril and Ramiprilat

Compound Parameter Value Notes
Ramiprilat Ki 7 pM Potent, tight-binding inhibitor of ACE.
Ramiprilat KD 3.8 nmol/L High-affinity binding to human glomeruli.

| Ramipril | IC50 | 5 nM | Inhibitory concentration for ACE. |

Table 2: Pharmacokinetic Parameters of Ramipril and Ramiprilat (Human Studies)

Compound Parameter Value Conditions
Ramipril Oral Bioavailability ~28% (as Ramipril) Based on a 2.5 mg oral dose.
Ramiprilat Oral Bioavailability ~44-66% (from Ramipril) Based on Ramiprilat AUC after a 2.5 mg oral dose of Ramipril.
Ramiprilat Peak Plasma Conc. (Tmax) 2 - 4 hours After oral administration of Ramipril.
Ramiprilat Elimination Half-life Triphasic: 2-4h, 9-18h, >50h The terminal phase reflects slow dissociation from ACE.
Ramipril Protein Binding ~73% In therapeutic concentration range.

| Ramiprilat | Protein Binding | ~56% | In therapeutic concentration range. |

Table 3: ACE Inhibition Following Ramipril Administration

Dose (Ramipril) Time Post-Dose % ACE Inhibition Notes
Single Dose (2.5-20 mg) Within 4 hours 60 - 80% Initial effect.
Single Dose (2.5-20 mg) After 24 hours 40 - 60% Sustained effect.
Multiple Doses (≥2.0 mg) After 4 hours >90% Reaches steady state.

| Multiple Doses (≥2.0 mg) | After 24 hours | >80% | Sustained inhibition at steady state. |

Experimental Protocols

This protocol is a generalized method based on the commonly used Cushman and Cheung assay, which measures the amount of hippuric acid (HA) released from the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: N-Hippuryl-His-Leu (HHL)

  • Inhibitor: this compound (or other test compounds)

  • Buffer: Sodium borate (B1201080) buffer (e.g., 0.05 M, pH 8.2) containing NaCl (e.g., 0.3 M)

  • Reaction Stop Solution: 1 M HCl

  • Extraction Solvent: Ethyl acetate (B1210297)

  • Reagents for color development (optional, depending on detection method): Pyridine, Benzene sulfonyl chloride (BSC)

  • Spectrophotometer or Microplate Reader

Procedure:

  • Preparation: Prepare stock solutions of ACE, HHL, and the inhibitor (this compound) in the borate buffer. Create serial dilutions of the inhibitor to determine the IC50 value.

  • Pre-incubation: In a microcentrifuge tube, mix 25 µL of the ACE enzyme solution with 25 µL of the inhibitor solution (or buffer for control). Incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add 50 µL of the HHL substrate solution to the mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 100-250 µL of 1 M HCl.

  • Extraction: Add 1.0-1.5 mL of ethyl acetate to the tube. Vortex vigorously for 15-30 seconds to extract the hippuric acid (HA) product into the organic phase.

  • Separation: Centrifuge to separate the aqueous and organic layers.

  • Quantification: Carefully transfer a known volume of the organic (ethyl acetate) layer to a new tube and evaporate to dryness. Re-dissolve the HA residue in water or buffer. Measure the absorbance at approximately 228 nm.

  • Calculation: The percentage of ACE inhibition is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of ACE activity).

This protocol outlines a typical workflow for quantifying Ramiprilat in plasma samples using this compound as an internal standard.

Workflow:

  • Sample Collection: Collect blood samples from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (this compound at a known concentration). c. Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins. d. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the sample onto an appropriate LC column (e.g., C18). Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with a modifier like formic acid) to separate Ramiprilat and this compound from other matrix components.

    • Tandem Mass Spectrometry (MS/MS): Use an electrospray ionization (ESI) source in positive mode. Monitor specific precursor-to-product ion transitions for both Ramiprilat (analyte) and this compound (IS) using Multiple Reaction Monitoring (MRM).

  • Data Analysis: a. Integrate the peak areas for both the analyte and the IS. b. Calculate the peak area ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the peak area ratio versus the concentration for a series of known standards. d. Determine the concentration of Ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Sample Plasma Sample (containing Ramiprilat) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (e.g., C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio vs. Conc.) MS->Data

Caption: Typical experimental workflow for pharmacokinetic analysis using LC-MS/MS.

References

Physical and chemical properties of Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ramiprilat-d5

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this stable isotope-labeled compound.

Core Physical and Chemical Properties

This compound is the deuterated form of Ramiprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1] The incorporation of five deuterium (B1214612) atoms into the phenyl group of the molecule makes it a valuable internal standard for quantitative analysis by mass spectrometry.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Name (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid[3][4]
Molecular Formula C₂₁H₂₃D₅N₂O₅[4][5]
Molecular Weight 393.49 g/mol [5]
CAS Number 1356837-92-7[3][5]
Appearance White Solid[6][7]
Purity (by HPLC) >90%[3][4]
Storage Conditions Long-term: 2-8°C; Short-term: 25-30°C in a well-closed container.[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6]

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

RAAS_Pathway substance substance enzyme enzyme action action effect effect inhibitor inhibitor Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI converts to AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts to Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Ramiprilat This compound Ramiprilat->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to quantify Ramipril and its active metabolite, Ramiprilat, in biological matrices.[1][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose.[9][10]

Quantification of Ramiprilat in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the determination of Ramiprilat concentration in human plasma samples.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add a known concentration of this compound as the internal standard.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is typically used.[10]

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL of the prepared sample supernatant.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions of the precursor ion to a specific product ion for both Ramiprilat and this compound are monitored.

LCMS_Workflow step step instrument instrument output output start Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC/UHPLC Separation supernatant->hplc msms Tandem Mass Spectrometry (MRM) hplc->msms data_analysis Data Analysis and Quantification msms->data_analysis

Caption: A typical workflow for the quantification of Ramiprilat in plasma using LC-MS/MS.

Stability and Degradation

Ramipril, the prodrug of Ramiprilat, is known to be unstable and susceptible to degradation.[12] The two primary degradation pathways are:

  • Hydrolysis: The ester group of Ramipril is hydrolyzed to form the active diacid, Ramiprilat (impurity E).[13]

  • Cyclization: Intramolecular cyclization leads to the formation of Ramipril diketopiperazine (impurity D).[13]

The stability of Ramipril is influenced by factors such as temperature, moisture, and pH.[12][14] Studies have shown that Ramipril is more stable in formulations with a pH in the weakly acidic range (around pH 5.0).[14] It is crucial to store Ramipril and its related compounds, including this compound, under appropriate conditions to prevent degradation.[12] Recommended storage is at 2-8°C for long-term stability.[3]

Synthesis and Characterization

While specific synthesis details for this compound are proprietary to manufacturers, the general synthesis of Ramiprilat involves the coupling of the appropriate protected amino acid precursors. For this compound, a deuterated phenylpropylamine derivative would be used as a starting material.

Characterization and confirmation of the structure and purity of this compound are typically performed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the location of the deuterium labels.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.[4]

References

An In-depth Technical Guide to the Core Differences Between Ramiprilat and Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramiprilat (B1678798), the active diacid metabolite of the prodrug ramipril (B1678797), is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). It is widely used in the management of hypertension and heart failure. Ramiprilat-d5 is a deuterated analog of ramiprilat, where five hydrogen atoms have been replaced by deuterium (B1214612). This technical guide provides an in-depth analysis of the key differences between these two molecules, focusing on their physicochemical properties, biological activity, and analytical applications. While Ramiprilat is the pharmacologically active agent, this compound serves a crucial role as an internal standard in bioanalytical method development and validation, particularly in pharmacokinetic and bioequivalence studies.

Physicochemical Properties

The primary physical difference between Ramiprilat and this compound is their molecular weight, owing to the presence of five deuterium atoms in the latter. This mass difference is the cornerstone of its use in mass spectrometry-based bioanalysis. Other physicochemical properties are expected to be nearly identical, ensuring similar behavior during chromatographic separation.

PropertyRamiprilatThis compoundReference
Molecular Formula C₂₁H₂₈N₂O₅C₂₁H₂₃D₅N₂O₅[1][2]
Molecular Weight 388.46 g/mol 393.49 g/mol [2][3]
Appearance White to off-white solidSolid[4]
CAS Number 87269-97-41356837-92-7

Mechanism of Action and Biological Activity

Ramiprilat exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ramiprilat leads to vasodilation and a reduction in blood pressure. It also inhibits the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effect.

The biological activity of this compound is not intended for therapeutic purposes. It is synthesized to be a stable, isotopically labeled internal standard for the accurate quantification of ramiprilat in biological matrices. The substitution of hydrogen with deuterium is not expected to significantly alter the binding affinity of the molecule to the ACE enzyme. The kinetic isotope effect, a phenomenon where the C-D bond is stronger than the C-H bond, could theoretically lead to minor differences in metabolism and excretion rates. However, for its application as an internal standard, it is crucial that its chemical and biological behavior closely mimics that of the unlabeled analyte.

Signaling Pathway

The inhibition of ACE by ramiprilat initiates a cascade of downstream effects. The primary pathway involves the reduction of angiotensin II levels, leading to decreased activation of angiotensin II receptors (AT1 and AT2). This results in reduced vasoconstriction, decreased aldosterone (B195564) secretion, and ultimately, a lowering of blood pressure.

cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Mechanism of Ramiprilat Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Ramiprilat Ramiprilat / this compound ACE_Inhibition ACE Inhibition Ramiprilat->ACE_Inhibition Causes ACE_Inhibition->ACE Inhibits

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramiprilat.

Experimental Protocols

Synthesis of this compound (Proposed)

A detailed, publicly available synthesis protocol for this compound is scarce. However, a plausible route can be inferred from the known synthesis of ramipril and general deuteration techniques. The synthesis would likely involve the use of a deuterated starting material, such as L-phenylalanine-d5, in a multi-step process.

Proposed Workflow for this compound Synthesis:

Start L-phenylalanine-d5 Step1 Esterification Start->Step1 Intermediate1 L-phenylalanine-d5 ethyl ester Step1->Intermediate1 Step2 Coupling with N-carboxy-L-alanine anhydride Intermediate1->Step2 Intermediate2 N-(1-(S)-ethoxycarbonyl-3-phenyl-d5-propyl)-L-alanine Step2->Intermediate2 Step3 Coupling with (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl (B1604629) ester Intermediate2->Step3 Intermediate3 Ramipril-d5 benzyl ester Step3->Intermediate3 Step4 Debenzylation Intermediate3->Step4 End Ramipril-d5 Step4->End Step5 Hydrolysis End->Step5 Final This compound Step5->Final

Caption: Proposed synthetic workflow for this compound.

Comparative Bioanalysis of Ramiprilat and this compound using LC-MS/MS

This protocol outlines a method for the simultaneous quantification of ramiprilat and its deuterated internal standard, this compound, in human plasma.

1. Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Load the mixture onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Ramiprilat: Q1 m/z 389.2 -> Q3 m/z 206.1

    • This compound: Q1 m/z 394.2 -> Q3 m/z 211.1

Workflow for Comparative Bioanalysis:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with this compound Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the bioanalysis of Ramiprilat using this compound as an internal standard.

Data Presentation

As no direct comparative studies on the pharmacokinetics and pharmacodynamics of Ramiprilat and this compound are publicly available, a quantitative comparison table cannot be populated with experimental data. The primary quantitative difference lies in their mass-to-charge ratio, which is utilized in mass spectrometry.

ParameterRamiprilatThis compoundExpected Difference
Pharmacokinetics (e.g., t₁/₂, CL, Vd) Literature values availableNot applicable (used as IS)Minimal, due to kinetic isotope effect
Pharmacodynamics (e.g., IC₅₀ for ACE) Literature values availableNot applicable (used as IS)Negligible
LC Retention Time IdenticalIdenticalNone
MS/MS Transition (Q1/Q3) e.g., 389.2/206.1e.g., 394.2/211.1Distinct mass difference of 5 Da

Conclusion

The core difference between Ramiprilat and this compound lies in their intended application, which is a direct consequence of their isotopic composition. Ramiprilat is the pharmacologically active ACE inhibitor used for therapeutic purposes. This compound, with its five deuterium atoms, serves as an indispensable tool in modern bioanalytical chemistry, enabling the precise and accurate quantification of ramiprilat in complex biological samples. While the kinetic isotope effect may introduce subtle differences in their in vivo behavior, for the purpose of its use as an internal standard, these differences are considered negligible and do not interfere with its primary function. This guide provides a foundational understanding for researchers and professionals working with these compounds, highlighting the critical role of isotopic labeling in drug development and analysis.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ramiprilat in Human Plasma using Ramiprilat-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in human plasma. The method utilizes Ramiprilat-d5, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic and bioequivalence studies. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery.

Introduction

Ramipril is a widely prescribed prodrug for the treatment of hypertension and heart failure. It is rapidly hydrolyzed in the liver to its active diacid metabolite, ramiprilat, which is a potent inhibitor of the angiotensin-converting enzyme. Accurate quantification of ramiprilat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1] This application note provides a detailed protocol for the determination of ramiprilat in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Ramiprilat and this compound reference standards were of high purity (≥98%).

  • HPLC-grade methanol (B129727) and acetonitrile (B52724) were used.

  • Formic acid (analytical grade) was utilized.

  • Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.

  • All other chemicals and reagents were of analytical grade.

Instrumentation

An HPLC system (e.g., Agilent 1290 Infinity II) coupled with a triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source was used for the analysis.[2][3]

LC-MS/MS Method

Liquid Chromatography Conditions

A C18 analytical column was used for the chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water and methanol.

ParameterValue
Column C18, 2.7 µm, 4.6 mm x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient As described in the table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.020
2.590
4.090
4.120
6.020

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ESI mode. The MRM transitions for ramiprilat and the internal standard, this compound, were optimized for maximum sensitivity.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Ramiprilat389.2206.220020
This compound (IS)394.2211.220020
Sample Preparation

A protein precipitation method was used for the extraction of ramiprilat and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Add 300 µL of cold methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (80:20, A:B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Validation

The developed method was validated for linearity, precision, accuracy, recovery, and matrix effect according to established bioanalytical method validation guidelines.

Linearity

The calibration curve was constructed by plotting the peak area ratio of ramiprilat to the internal standard against the concentration of ramiprilat. The method was found to be linear over the concentration range of 0.5 to 200 ng/mL.

ParameterValue
Calibration Range 0.5 - 200 ng/mL
Regression Equation y = 0.025x + 0.003
Correlation Coefficient (r²) > 0.995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC1.54.8102.36.2101.5
Medium QC753.598.94.999.8
High QC1502.9100.54.1100.2

The results demonstrate that the method is both precise and accurate, with the coefficient of variation (%CV) being less than 15% and the accuracy within ±15% of the nominal values.

Recovery

The extraction recovery of ramiprilat was determined by comparing the peak areas of extracted samples with those of unextracted standards.

AnalyteLow QC (%)Medium QC (%)High QC (%)
Ramiprilat88.591.290.4
This compound89.190.589.8

The recovery was consistent and reproducible across the different concentration levels.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound, 10 µL) plasma->add_is protein_precip Protein Precipitation (Methanol, 300 µL) add_is->protein_precip vortex1 Vortex (1 min) protein_precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Report Results quantification->reporting logical_relationship ramipril Ramipril (Prodrug) hydrolysis Hepatic Hydrolysis ramipril->hydrolysis ramiprilat Ramiprilat (Active Metabolite) hydrolysis->ramiprilat inhibition Inhibition ramiprilat->inhibition ace Angiotensin-Converting Enzyme (ACE) ace->inhibition therapeutic_effect Therapeutic Effect (Antihypertensive) inhibition->therapeutic_effect

References

Application Note: Quantitative Analysis of Ramiprilat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure.[1] It is a prodrug that is metabolized in the liver to its active metabolite, Ramiprilat (B1678798).[2] Accurate quantification of Ramiprilat in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantitative analysis of Ramiprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for its high sensitivity and specificity in bioanalysis.[2] The method described herein is based on validated procedures reported in the scientific literature.[2][3]

Principle

This method utilizes protein precipitation for sample clean-up, followed by reversed-phase liquid chromatography for the separation of Ramiprilat from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). An internal standard (IS), such as Enalapril or a deuterated analog of Ramipril (Ramipril-D3), is used to ensure accuracy and precision.

Materials and Reagents

  • Reference Standards: Ramiprilat (purity ≥99%), Internal Standard (e.g., Enalapril, purity ≥99%)

  • Solvents: HPLC-grade Methanol (B129727), Acetonitrile, and water.

  • Reagents: Formic acid (analytical grade).

  • Human Plasma: Drug-free human plasma with a suitable anticoagulant (e.g., EDTA).

Experimental Protocol

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Ramiprilat and the Internal Standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ramiprilat primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with methanol to achieve a final concentration of 500 ng/mL.

Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the Ramiprilat working standard solutions into drug-free human plasma to prepare a series of calibration standards. A typical calibration curve range is 0.25-100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3x LLOQ, 0.5x ULQ, and 0.9x ULQ).

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for sample preparation in Ramiprilat analysis.

  • Aliquot 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution to each tube (except for the blank matrix sample).

  • Vortex the samples for 30 seconds.

  • Add 1 mL of methanol (containing 0.1% formic acid) as the precipitation solvent.

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4-8°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

An alternative to protein precipitation is solid-phase extraction (SPE), which can provide a cleaner extract.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters; however, optimization may be required for different instrument setups.

Liquid Chromatography (LC) System:

ParameterValue
Column Waters Atlantis C18 (2.1 mm x 100 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol
Gradient Isocratic or gradient elution can be used. An example isocratic method is 10:90 (A:B).
Flow Rate 0.25 mL/min
Injection Volume 10 µL
Column Temperature 45°C
Run Time Approximately 3-5 minutes

Mass Spectrometry (MS) System:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.0 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 300°C
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ramiprilat 389.1 / 389.3206.1 / 206.2~29
Enalapril (IS) 377.3234.2~25

Data Analysis and Quantification

  • Peak areas of Ramiprilat and the internal standard are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio (Ramiprilat/IS) against the nominal concentration of the calibration standards.

  • A weighted (e.g., 1/x² or 1/x) linear regression analysis is typically used to fit the calibration curve.

  • The concentration of Ramiprilat in QC and unknown samples is determined from the calibration curve using their respective peak area ratios.

Method Validation Summary

A summary of typical method validation parameters is presented below. For regulatory submissions, validation should be performed according to the respective guidelines (e.g., FDA, EMA).

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.99> 0.997
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy0.25 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 7.0%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 10.2%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)105-108%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)99-106%
Recovery Consistent, precise, and reproducible81.0-98.2%
Matrix Effect Internal standard should compensate for any effectNot specified in provided abstracts
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ±15% of nominalStable under various conditions

Workflow and Pathway Diagrams

G plasma Human Plasma Sample (200 µL) add_is Add Internal Standard (100 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add Protein Precipitation Solvent (1 mL Methanol) vortex1->add_solvent vortex2 Vortex (1-2 min) add_solvent->vortex2 centrifuge Centrifuge (14,000 rpm, 5-10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for Ramiprilat quantification.

G Calibration_Standards Prepare Calibration Standards in Drug-Free Plasma Sample_Preparation Perform Protein Precipitation (Add IS, Precipitate, Centrifuge) Calibration_Standards->Sample_Preparation QC_Samples Prepare QC Samples (Low, Mid, High) QC_Samples->Sample_Preparation Unknown_Samples Thaw Unknown Samples Unknown_Samples->Sample_Preparation LC_MS_Analysis Analyze Extracts by LC-MS/MS Sample_Preparation->LC_MS_Analysis Data_Processing Process Data (Integrate Peaks, Generate Ratios) LC_MS_Analysis->Data_Processing Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Data_Processing->Calibration_Curve Quantification Calculate Concentrations of QC and Unknown Samples Data_Processing->Quantification Calibration_Curve->Quantification

Caption: Logical flow of the quantitative analysis process.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantitative analysis of Ramiprilat in human plasma. The use of a simple protein precipitation extraction procedure and a rapid chromatographic run time allows for high-throughput analysis, making it suitable for supporting pharmacokinetic and clinical studies. Proper method validation is essential to ensure the reliability of the results.

References

Application of Ramiprilat-d5 in Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. It is a prodrug that is rapidly metabolized in the liver to its active form, ramiprilat (B1678798). To assess the pharmacokinetic profile and establish the bioequivalence of different ramipril formulations, it is crucial to accurately quantify both ramipril and ramiprilat in biological matrices such as human plasma. Ramiprilat-d5, a stable isotope-labeled derivative of ramiprilat, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic and bioequivalence studies of ramipril.

Role of this compound as an Internal Standard

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound is chemically identical to ramiprilat, but with five deuterium (B1214612) atoms, it has a higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte (ramiprilat) and the internal standard (this compound), while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and similar behavior correct for potential matrix effects and variations in sample processing, leading to reliable and reproducible quantification.

G cluster_0 Bioanalytical Workflow cluster_1 Rationale for Internal Standard Plasma_Sample Plasma Sample Containing Ramiprilat Add_IS Spike with this compound (Internal Standard) Plasma_Sample->Add_IS Sample_Prep Sample Preparation (e.g., SPE, LLE, PPT) Add_IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Concentration Calculate Ramiprilat Concentration Data_Processing->Concentration Analyte Ramiprilat Extraction_Loss Extraction Variability Analyte->Extraction_Loss Ion_Suppression Matrix Effects (Ion Suppression/Enhancement) Analyte->Ion_Suppression Instrument_Drift Instrument Drift Analyte->Instrument_Drift IS This compound IS->Extraction_Loss IS->Ion_Suppression IS->Instrument_Drift Ratio Peak Area Ratio (Analyte/IS) Extraction_Loss->Ratio Ion_Suppression->Ratio Instrument_Drift->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant G cluster_pathway Metabolic Pathway cluster_analysis Bioanalytical Scheme Ramipril Ramipril (Prodrug) Administered Orally Absorption Intestinal Absorption Ramipril->Absorption Liver Liver (Hepatic Esterases) Absorption->Liver Ramiprilat Ramiprilat (Active Metabolite) Liver->Ramiprilat Hydrolysis ACE_Inhibition ACE Inhibition (Pharmacological Effect) Ramiprilat->ACE_Inhibition Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Quantification Quantification of Ramipril & Ramiprilat using LC-MS/MS with this compound as IS Plasma_Separation->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) Quantification->PK_Analysis BE_Assessment Bioequivalence Assessment PK_Analysis->BE_Assessment

Application Notes and Protocols for Ramiprilat Analysis Using a d5 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ramiprilat in biological matrices, specifically utilizing a deuterated internal standard (Ramiprilat-d5). The protocols outlined below are intended for use in research and drug development settings.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, Ramiprilat.[1] Accurate quantification of Ramiprilat in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing.[2] This document details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

I. Sample Preparation Techniques

Two primary methods for the extraction of Ramiprilat from biological matrices like plasma and serum are Protein Precipitation and Solid-Phase Extraction. The choice of method may depend on the required sensitivity, sample throughput, and the complexity of the sample matrix.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which can interfere with downstream analysis.[3] This technique is well-suited for high-throughput screening.

Protocol: Protein Precipitation for Ramiprilat Analysis

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature. Vortex the samples to ensure homogeneity.

  • Aliquoting: Pipette 200 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range) to each sample.

  • Precipitation: Add 600 µL of cold acetonitrile (B52724) (or a 3:1 mixture of acetonitrile to methanol) to each tube.[4][[“]] The organic solvent acts as a precipitating agent.[6]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the organic solvent.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more selective sample preparation technique that can provide cleaner extracts and higher sensitivity compared to protein precipitation.[8] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

Protocol: Solid-Phase Extraction for Ramiprilat Analysis

  • Sample Pre-treatment:

    • Thaw and vortex 200 µL of plasma/serum sample.

    • Add 10 µL of this compound internal standard.

    • Add 200 µL of 4% phosphoric acid (or a suitable acidic buffer) to the sample and vortex. Acidification helps in the retention of acidic drugs like Ramiprilat on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent).[8]

    • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.

    • Follow with a wash of 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less retained impurities.

  • Drying:

    • Dry the SPE cartridge under high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute Ramiprilat and the internal standard with 1 mL of a suitable elution solvent (e.g., methanol or a mixture of acetonitrile and methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100-200 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

II. Quantitative Data Summary

The following tables summarize typical quantitative parameters obtained from the analysis of Ramiprilat using LC-MS/MS with methods employing an internal standard.

Table 1: Method Performance Characteristics

ParameterProtein PrecipitationSolid-Phase ExtractionReference
Linearity Range (ng/mL)1.08 - 107.560.1 - 250[1][9]
Lower Limit of Quantification (LLOQ) (ng/mL)1.080.1[9]
Mean Recovery (%)85.190.1 - 104.1[9]
Inter-day Precision (%CV)< 15%< 10%
Inter-day Accuracy (%)85 - 115%90 - 110%

Table 2: LC-MS/MS Parameters for Ramiprilat and this compound

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Polarity
Ramiprilat389.1206.1Positive
This compound394.1211.1Positive

Note: The specific mass transitions may vary slightly depending on the instrument and source conditions.

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of Ramiprilat.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma/Serum) add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation ppt->centrifuge evap_recon Evaporation & Reconstitution spe->evap_recon supernatant Collect Supernatant centrifuge->supernatant supernatant->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Data Acquisition & Processing lcms->data

Caption: General workflow for Ramiprilat analysis.

Signaling Pathway: Mechanism of Action of Ramiprilat

Ramiprilat is an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting ACE, Ramiprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator. Inhibition of ACE by Ramiprilat leads to increased levels of bradykinin, further contributing to the antihypertensive effect.

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_bradykinin Bradykinin Pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin1 Angiotensin I renin->angiotensin1 converts to ace ACE angiotensin1->ace angiotensin2 Angiotensin II ace->angiotensin2 converts to inactive Inactive Peptides ace->inactive breaks down vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin2->vasoconstriction aldosterone Aldosterone Secretion angiotensin2->aldosterone bradykinin Bradykinin bradykinin->ace vasodilation Vasodilation (Decreased Blood Pressure) bradykinin->vasodilation ramiprilat Ramiprilat ramiprilat->ace inhibits

Caption: Mechanism of action of Ramiprilat.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ramiprilat-d5 as an internal standard in the forensic toxicological analysis of ramipril (B1678797) and its active metabolite, ramiprilat (B1678798). The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for the quantification of these compounds in biological matrices.

Introduction

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat. In forensic toxicology, the accurate quantification of ramipril and ramiprilat in biological samples is crucial for determining therapeutic compliance, identifying potential overdose, and investigating cases of driving under the influence of drugs.[1][2]

This compound, a deuterated analog of ramiprilat, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation by the mass spectrometer. This minimizes analytical variability and enhances the accuracy and precision of the quantification.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the simultaneous quantification of ramipril and ramiprilat in biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard like this compound is a critical component of a robust bioanalytical method.

Experimental Protocol: Quantification of Ramipril and Ramiprilat in Human Serum

This protocol is adapted from a validated method for the forensic toxicological analysis of ramipril and ramiprilat.[3]

1. Materials and Reagents:

  • Ramipril, Ramiprilat, and this compound reference standards

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Drug-free human serum for calibration and quality control samples

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 15 minutes.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

3. Liquid Chromatography (LC) Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., Chromolith Speed Rod RP-18e).[4]

  • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate solution.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Gradient: A suitable gradient to achieve separation of ramipril and ramiprilat.

  • Flow Rate: As per column specifications.

  • Injection Volume: 10-25 µL.[3][4]

4. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ramipril: Q1: 417.2 Da → Q3: 234.1 Da[3]

    • Ramiprilat: (Specific transitions to be optimized)

    • This compound: (Specific transitions to be optimized based on the exact mass of the deuterated standard)

  • Source/Gas Parameters:

    • Curtain Gas (N₂): 35 psi

    • Collision Gas: Medium

    • Ion Spray Voltage: 5500 V

    • Temperature: 500 °C

    • Ion Source Gas 1 (N₂): 40 psi

    • Ion Source Gas 2 (N₂): 50 psi

Method Validation Parameters

Forensic toxicology methods must be rigorously validated to ensure the reliability of the results. Key validation parameters include:[5][6][7]

  • Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting substances from the biological matrix on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of ramipril and ramiprilat using LC-MS/MS with a deuterated internal standard.

Table 1: Calibration and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ramipril1.09 - 108.71[8]> 0.99[8]
Ramiprilat1.08 - 107.56[8]> 0.99[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Ramipril-1.09[4]
Ramiprilat-1.08[4]

Table 3: Precision and Accuracy

AnalyteQC LevelWithin-Batch Precision (%CV)Between-Batch Precision (%CV)Accuracy (%)
RamiprilLLOQ2.70[8]-101.12[8]
LQC, MQC, HQC0.44 - 1.17[8]-93.67 - 103.82[8]
RamiprilatLLOQ7.37[8]-99.64[8]
LQC, MQC, HQC2.29 - 7.11[8]-89.09 - 106.61[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of ramipril and ramiprilat using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC) Separation Reconstitution->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for forensic analysis.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Ramipril acts by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the RAAS. The diagram below illustrates the pathway and the site of action of ACE inhibitors.

RAAS Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (Kidney) Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (Kidney) ACE ACE (Lungs) ACE_Inhibitors ACE Inhibitors (e.g., Ramiprilat) ACE_Inhibitors->ACE

Caption: Renin-Angiotensin-Aldosterone System (RAAS) pathway.

References

Application Notes and Protocols: High-Recovery Liquid-Liquid Extraction of Ramiprilat from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramiprilat (B1678798), the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril (B1678797), is a key analyte in pharmacokinetic and bioequivalence studies. Accurate quantification of ramiprilat in serum is crucial for assessing the therapeutic efficacy and safety of ramipril. Liquid-liquid extraction (LLE) is a robust and widely used technique for the isolation of drug molecules from complex biological matrices like serum, offering high recovery and clean extracts. This document provides a detailed protocol for the liquid-liquid extraction of ramiprilat from human serum, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is a synthesis of established procedures, designed to deliver reliable and reproducible results.

Data Presentation

The following table summarizes the quantitative performance data for the liquid-liquid extraction and subsequent analysis of ramiprilat from biological matrices as reported in various studies.

ParameterRamiprilatRamiprilReference
Lower Limit of Quantification (LLOQ)1.08 ng/mL1.09 ng/mL[1][2]
0.25 ng/mL0.10 ng/mL[3]
Upper Limit of Quantification (ULOQ)107.56 ng/mL108.71 ng/mL[1][2]
100 ng/mL100 ng/mL
Linearity Range1.08 - 107.56 ng/mL1.09 - 108.71 ng/mL
0.25 - 100 ng/mL0.10 - 100 ng/mL
Recovery81.0 - 98.2%81.0 - 98.2%
Intraday Precision (RSD)3.5 - 4.7%4.3 - 4.6%
Interday Precision (RSD)4.4 - 6.7%2.8 - 6.4%

Experimental Protocol: Liquid-Liquid Extraction of Ramiprilat from Serum

This protocol details a liquid-liquid extraction procedure using ethyl acetate (B1210297) as the organic solvent under acidic conditions. This method is effective for the simultaneous extraction of ramipril and its active metabolite, ramiprilat.

Materials:

  • Human Serum Samples

  • Ramiprilat and Ramipril analytical standards

  • Internal Standard (e.g., Enalapril)

  • Ethyl Acetate (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (or Phosphoric Acid)

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen serum samples to room temperature.

    • Vortex the samples for 30 seconds to ensure homogeneity.

  • Aliquoting and Internal Standard Spiking:

    • Pipette 200 µL of the serum sample into a clean microcentrifuge tube.

    • Add 100 µL of the internal standard solution (e.g., Enalapril at a suitable concentration) to each tube.

    • Vortex for 30 seconds.

  • Protein Precipitation (Optional but Recommended):

    • Add 600 µL of acetonitrile to the microcentrifuge tube.

    • Vortex vigorously for 1 minute to precipitate serum proteins.

    • Centrifuge at 14,000 RPM for 5 minutes at 4-8°C.

    • Carefully transfer the supernatant to a new clean microcentrifuge tube.

  • Acidification:

    • Adjust the pH of the supernatant to approximately 3 by adding a small volume of 1% formic acid or dilute phosphoric acid. This step is crucial for efficient extraction of the acidic ramiprilat into the organic phase.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to each tube.

    • Vortex for 10 minutes to ensure thorough mixing and facilitate the transfer of ramiprilat into the organic phase.

    • Centrifuge at 14,000 RPM for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex for 1 minute to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

Experimental Workflow Diagram

G serum 200 µL Serum Sample is Add 100 µL Internal Standard serum->is vortex1 Vortex (30s) is->vortex1 precipitation Add 600 µL Acetonitrile (Protein Precipitation) vortex1->precipitation vortex2 Vortex (1 min) precipitation->vortex2 centrifuge1 Centrifuge (14,000 RPM, 5 min) vortex2->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant acidify Acidify to pH 3 supernatant->acidify add_etac Add 1 mL Ethyl Acetate acidify->add_etac vortex3 Vortex (10 min) add_etac->vortex3 centrifuge2 Centrifuge (14,000 RPM, 5 min) vortex3->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic evaporate Evaporate to Dryness (N2 Stream) collect_organic->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex4 Vortex (1 min) reconstitute->vortex4 inject Inject into LC-MS/MS vortex4->inject

Caption: Liquid-liquid extraction workflow for ramiprilat from serum.

References

Solid-Phase Extraction Protocol for Ramiprilat and its d5 Analog in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of the active angiotensin-converting enzyme (ACE) inhibitor, ramiprilat (B1678798), and its deuterated internal standard (d5-ramiprilat) in human plasma. This protocol is optimized for use with C18 SPE cartridges and is suitable for bioanalytical studies requiring high-throughput sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method demonstrates high recovery and reproducibility, essential for accurate pharmacokinetic and bioequivalence studies.

Introduction

Ramipril (B1678797) is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is rapidly metabolized in the liver to its active diacid form, ramiprilat. Accurate measurement of ramiprilat concentrations in plasma is crucial for assessing the pharmacokinetic profile and therapeutic efficacy of ramipril. Solid-phase extraction is a widely adopted sample preparation technique in bioanalysis due to its ability to efficiently remove endogenous matrix components, such as proteins and phospholipids, that can interfere with LC-MS/MS analysis and lead to ion suppression. This protocol provides a detailed, step-by-step guide for the extraction of ramiprilat and its d5 analog from human plasma using a C18-based SPE procedure.

Experimental Protocols

Materials and Reagents
  • Ramiprilat and Ramiprilat-d5 reference standards

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • C18 Solid-Phase Extraction Cartridges

Sample Preparation and Solid-Phase Extraction

A detailed workflow for the solid-phase extraction of ramiprilat and its d5 analog from human plasma is outlined below.

SPE_Workflow plasma 1. Plasma Sample Preparation (Thaw, Vortex, Centrifuge) spike 2. Spiking (Add d5-Ramiprilat Internal Standard) plasma->spike pretreat 3. Pre-treatment (Add 1% Formic Acid) spike->pretreat load 6. Sample Loading (Load Pre-treated Plasma) pretreat->load condition 4. SPE Cartridge Conditioning (Methanol followed by Water) equilibrate 5. Equilibration (1% Formic Acid in Water) condition->equilibrate equilibrate->load wash 7. Washing Step (1% Formic Acid in 5% Methanol) load->wash elute 8. Elution (Acetonitrile:Water with 0.1% Formic Acid) wash->elute evaporate 9. Evaporation (Dry down under Nitrogen) elute->evaporate reconstitute 10. Reconstitution (Mobile Phase) evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction Workflow for Ramiprilat.

Detailed Steps:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 500 µL aliquot of plasma, add the internal standard (d5-ramiprilat) and vortex briefly.

    • Acidify the plasma sample by adding an equal volume of 1% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol through it.

    • Follow with 1 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • SPE Cartridge Equilibration:

    • Equilibrate the conditioned cartridge by passing 1 mL of 1% formic acid in water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the equilibrated SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 1% formic acid in 5% aqueous methanol to remove polar interferences.

  • Elution:

    • Elute the retained ramiprilat and d5-ramiprilat from the cartridge with 1 mL of an elution solvent consisting of acetonitrile and water with 0.1% formic acid.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

Data Presentation

The following tables summarize the expected performance characteristics of this SPE method based on published literature for the analysis of ramipril and ramiprilat.[1]

Table 1: Recovery Data for Ramipril and Ramiprilat

AnalyteMean Recovery (%)
Ramipril88.7
Ramiprilat101.8

Table 2: Method Validation Parameters for Ramiprilat

ParameterResult
Linearity Range0.5 - 250 ng/mL
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Inter-day Precision (RSD)< 15%
Inter-day AccuracyWithin ±15% of the nominal concentration

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the successful analysis of ramiprilat and its d5 analog from human plasma. The use of C18 SPE cartridges, coupled with the optimized conditioning, washing, and elution steps, ensures high recovery and the removal of interfering matrix components. This method is well-suited for regulated bioanalysis and will be a valuable tool for researchers and scientists in the field of drug development and clinical pharmacology.

References

Troubleshooting & Optimization

How to prevent the degradation of Ramiprilat-d5 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ramiprilat-d5 Stability

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stock solutions?

A1: this compound, like Ramiprilat, is susceptible to degradation through specific chemical pathways. The main causes are:

  • Cyclization: The most common degradation pathway involves intramolecular cyclization to form the inactive Ramipril-diketopiperazine (DKP) derivative. This reaction is significantly influenced by pH and temperature.[1][2][3]

  • Hydrolysis: While Ramipril (B1678797) (the prodrug) degrades via hydrolysis to the active Ramiprilat, Ramiprilat itself can be further hydrolyzed to a diacid form (impurity E), especially under alkaline conditions.[2][4]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions, particularly the formation of DKP.

  • pH: The pH of the solution is a critical factor. Acidic to neutral pH (below pH 5) can favor the formation of DKP, while alkaline pH (above pH 7) promotes hydrolysis to the diacid form.

  • Moisture: The presence of water is necessary for hydrolytic degradation and can facilitate cyclization.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the stability and longevity of your this compound stock solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions at -20°C for long-term storage. For short-term use (up to 24 hours), refrigeration at 2-8°C is acceptable.

  • Solvent: Prepare stock solutions in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For aqueous solutions, use a buffer at a slightly acidic pH, around pH 5, as this has been shown to minimize the degradation of Ramipril. Aqueous solutions are not recommended for storage longer than one day.

  • Container: Use tightly sealed, properly labeled containers to prevent solvent evaporation and exposure to moisture.

  • Light: While Ramipril has been shown to be relatively stable under photolytic stress, it is good practice to store solutions in amber vials or protected from light to prevent any potential photodegradation.

Q3: Which solvents should I use to prepare my stock solution, and are there any I should avoid?

A3:

  • Recommended Solvents: For initial stock solutions, high-purity DMSO, ethanol, or methanol (B129727) are suitable choices. Ramipril is soluble in these organic solvents, which helps to minimize hydrolytic degradation.

  • Aqueous Solutions: If you need to prepare aqueous solutions for your experiments, it is best to make fresh dilutions from your organic stock solution into an appropriate buffer immediately before use. A buffer at pH 5 has been shown to provide the greatest stability for Ramipril in aqueous environments.

  • Solvents to Avoid for Long-Term Storage: Avoid preparing stock solutions directly in aqueous buffers or water for long-term storage, as this will promote degradation. Alkaline solutions (pH > 7) should be particularly avoided as they significantly accelerate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue 1: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks.

  • Possible Cause: Degradation of the this compound standard.

  • Troubleshooting Steps:

    • Identify the Peaks: The primary degradation product is Ramipril-diketopiperazine (DKP), which will have a different retention time than the parent compound. Another potential degradant is the diacid form (Ramiprilat-diacid).

    • Verify Storage Conditions: Confirm that the stock solution was stored at the correct temperature (-20°C) and protected from light and moisture.

    • Check Solution Age and Solvent: If using an older stock or an aqueous solution, degradation is likely. Prepare a fresh stock solution in a recommended organic solvent.

    • Review pH: If working in an aqueous medium, check the pH. Both acidic and alkaline conditions can accelerate degradation.

Issue 2: I am observing a rapid loss of potency or concentration in my stock solution.

  • Possible Cause: Accelerated degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Temperature: Ensure the solution is not left at room temperature for extended periods. Thermal stress is a major factor in degradation.

    • Solvent Choice: Confirm the stock was prepared in an anhydrous organic solvent. If an aqueous buffer was used for stock preparation, this is a likely cause.

    • Prepare Fresh: The most reliable solution is to prepare a new stock solution from the crystalline solid, ensuring proper weighing and dissolution techniques.

Below is a troubleshooting decision tree to help diagnose potential issues with your this compound solution.

G start Start: Experiencing Issues (e.g., extra peaks, low potency) check_storage 1. Check Storage Conditions (Temp, Light, Container) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solvent 2. Check Solution Solvent & Age storage_ok->check_solvent Yes improper_storage Result: Degradation Likely Action: Use fresh aliquot, store at -20°C in amber vial. storage_ok->improper_storage No solvent_ok Anhydrous Organic Solvent? Recently Prepared? check_solvent->solvent_ok check_ph 3. If Aqueous, Check pH solvent_ok->check_ph Yes (if aqueous) improper_solvent Result: Degradation Likely Action: Prepare fresh stock in anhydrous DMSO or Ethanol. solvent_ok->improper_solvent No ph_ok pH near 5? check_ph->ph_ok improper_ph Result: Degradation Likely Action: Adjust pH to ~5 or prepare fresh solution. ph_ok->improper_ph No success Issue Resolved: Likely Degradation ph_ok->success Yes improper_storage->success improper_solvent->success improper_ph->success

Troubleshooting Decision Tree for this compound Solution Stability.

Data Presentation: Degradation under Stress Conditions

The following table summarizes the degradation of Ramipril under various forced stress conditions, which provides insight into the stability of this compound.

Stress ConditionReagent/ParametersDurationDegradation Products FormedExtent of DegradationReference
Acidic Hydrolysis 0.1 N HCl30 hoursRamiprilat, Ramipril-DKPSignificant
Neutral Hydrolysis Water7 daysRamiprilat, Ramipril-DKPSignificant
Alkaline Hydrolysis 0.1 N NaOH-Ramipril-diacid (Impurity E)> 50%
Oxidative 3% H₂O₂-Not specifiedSignificant
Thermal 70°C-Ramipril-DKPSignificant (15.1%)
Photolytic UV and VIS radiation-NoneStable

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a stable stock solution.

  • Materials:

    • This compound crystalline solid

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

  • Procedure:

    • Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound solid using an analytical balance.

    • Transfer the solid to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely. Vortex briefly if necessary.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the final stock solution to a clearly labeled amber vial for storage.

    • Purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen before sealing.

    • Store the vial at -20°C, protected from light.

G cluster_prep Stock Solution Preparation Workflow start 1. Equilibrate This compound Solid weigh 2. Weigh Solid start->weigh dissolve 3. Dissolve in Anhydrous Solvent weigh->dissolve top_up 4. Add Solvent to Final Volume dissolve->top_up mix 5. Mix Thoroughly top_up->mix store 6. Transfer to Amber Vial & Purge with Inert Gas mix->store final_storage 7. Store at -20°C store->final_storage

Workflow for Preparing a Stable this compound Stock Solution.
Protocol 2: Stability Assessment by HPLC

This protocol provides a general method for assessing the stability of a this compound solution over time.

  • Materials:

    • This compound solution to be tested

    • HPLC system with UV or MS detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile phase components (e.g., Methanol, Tetrahydrofuran, Phosphate Buffer)

    • Reference standard of this compound and potential degradants (if available)

  • Procedure:

    • Initial Analysis (T=0):

      • Prepare the HPLC system and equilibrate the column with the mobile phase.

      • Dilute the this compound stock solution to a suitable concentration for analysis.

      • Inject the sample and record the chromatogram.

      • Determine the peak area of the parent this compound peak. This is your baseline (100%) integrity.

    • Incubation:

      • Store the stock solution under the desired test condition (e.g., 4°C, room temperature, 40°C).

    • Time-Point Analysis:

      • At predetermined time intervals (e.g., 24h, 48h, 1 week), take an aliquot of the stock solution.

      • Prepare and analyze the sample by HPLC using the same method as the initial analysis.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point by comparing its peak area to the T=0 peak area.

      • Identify and quantify any new peaks that appear, which correspond to degradation products.

Degradation Pathway Visualization

The primary degradation pathways for Ramipril, the prodrug of Ramiprilat, are hydrolysis and cyclization. Ramiprilat itself is formed through hydrolysis and can then undergo cyclization.

G A Ramipril (Prodrug) B This compound (Active Metabolite) A->B Hydrolysis (in vivo activation) C Ramipril-Diketopiperazine (DKP-d5) (Inactive Degradant) A->C Cyclization B->C Intramolecular Cyclization (Favored by heat, acidic pH) D Ramipril-Diacid (Impurity E) (Inactive Degradant) B->D Hydrolysis (Favored by alkaline pH)

Primary Degradation Pathways of Ramipril and Ramiprilat.

References

Addressing matrix effects in the bioanalysis of Ramiprilat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Ramiprilat.

Troubleshooting Guides

Issue: Inconsistent or Low Ramiprilat Signal Intensity

Question: My Ramiprilat signal is variable and lower than expected across different plasma samples. What could be the cause and how can I troubleshoot it?

Answer: Inconsistent and low signal intensity for Ramiprilat is a common problem often attributed to matrix effects, specifically ion suppression. This occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of Ramiprilat in the mass spectrometer's ion source.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low/Inconsistent Signal A 1. Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) B 2. Optimize Sample Preparation (Improve cleanup) A->B Matrix effect confirmed C 3. Refine Chromatographic Separation B->C If suppression persists D 4. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) B->D C->D For compensation E 5. Evaluate Different Ionization Source D->E If further optimization is needed

Caption: Troubleshooting workflow for low or inconsistent signal.

Detailed Steps:

  • Confirm Matrix Effect: First, verify that matrix effects are the root cause. This can be done qualitatively by post-column infusion of a Ramiprilat standard solution while injecting a blank, extracted plasma sample. A dip in the signal at Ramiprilat's retention time indicates ion suppression. For a quantitative assessment, compare the peak area of Ramiprilat in a post-extraction spiked matrix sample to that of a neat solution at the same concentration. The ratio of these areas is the matrix factor (MF). An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[1]

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering endogenous components before LC-MS/MS analysis.[1][2]

    • Protein Precipitation (PPT): While simple and fast, PPT may not provide the cleanest sample, as it primarily removes proteins, leaving behind other matrix components like phospholipids.[1]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning Ramiprilat into an organic solvent, leaving many interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE generally provides the most thorough cleanup by selectively retaining and eluting Ramiprilat.[1]

  • Refine Chromatographic Separation: If sample preparation optimization is insufficient, adjusting the chromatographic conditions can help separate Ramiprilat from co-eluting interferences.

    • Column Chemistry: A C18 column is a common starting point. If co-elution persists, consider a column with different selectivity, such as a phenyl-hexyl phase.

    • Mobile Phase Modifiers: Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Ramiprilat-d5, is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to Ramiprilat, it will be affected by ion suppression or enhancement in the same way. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.

Issue: Poor Ramiprilat Peak Shape (Tailing or Fronting)

Question: My Ramiprilat peak is tailing, which is affecting the accuracy of my integration. What are the potential causes and solutions?

Answer: Peak tailing for Ramiprilat is often due to secondary interactions with the stationary phase or system contamination. Peak fronting can occur if the injection solvent is significantly stronger than the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: Ramiprilat is an acidic drug. Using a mobile phase with an appropriate pH, for example, by adding 0.1% formic acid, can ensure it is in a consistent ionic state, leading to improved peak shape on reversed-phase columns.

  • Column Contamination: Residual matrix components can build up on the column, causing peak tailing. Using a guard column can help protect the analytical column. If you suspect contamination, flushing the column with a strong solvent may resolve the issue.

  • Injection Solvent: Ensure the solvent used to reconstitute the final extract is as close in composition as possible to the initial mobile phase to prevent peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Ramiprilat bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of Ramiprilat by co-eluting compounds from the biological matrix (e.g., plasma, serum). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.

Q2: How do I quantitatively assess the matrix effect for Ramiprilat?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak response of Ramiprilat spiked into an extracted blank matrix from at least six different sources with the peak response of Ramiprilat in a neat solution at the same concentration.

  • Matrix Factor (MF) = (Peak Response in presence of matrix) / (Peak Response in neat solution)

    • MF = 1: No matrix effect

    • MF < 1: Ion suppression

    • MF > 1: Ion enhancement

One study reported a negligible matrix effect for Ramiprilat, with values in the range of 93-94% (ion suppression). Another study determined the degree of matrix effect for Ramipril to be 3.5%.

Q3: Which sample preparation technique is best for minimizing matrix effects for Ramiprilat?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

cluster_1 Sample Preparation vs. Cleanliness PPT Protein Precipitation (e.g., Acetonitrile) LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) SPE Solid-Phase Extraction (e.g., C18 cartridge) Cleanliness Increasing Sample Cleanliness & Decreasing Matrix Effect

Caption: Comparison of sample preparation techniques.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for producing a clean sample and minimizing matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a good balance between sample cleanliness and ease of use.

  • Protein Precipitation (PPT): The simplest method, but often results in the highest level of residual matrix components and thus the most significant matrix effects.

Q4: Can an internal standard completely eliminate matrix effects?

A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for matrix effects, it doesn't eliminate them. The underlying ion suppression or enhancement still occurs. The SIL-IS works by experiencing the same degree of matrix effect as the analyte, thus keeping the analyte/IS peak area ratio constant and ensuring accurate quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ramiprilat from Human Plasma

This protocol is a generalized procedure based on common SPE methods for Ramiprilat.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • To 200 µL of plasma, add 100 µL of the internal standard solution (e.g., this compound in methanol).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute Ramiprilat and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Ramiprilat from Human Serum

This is a simplified PPT protocol.

  • Sample Preparation:

    • To 100 µL of human serum in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., Ramipril-D3 in methanol).

  • Precipitation:

    • Add 300 µL of cold methanol.

    • Vortex for 15 minutes to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the samples (e.g., at 14,000 RPM for 5 minutes).

  • Supernatant Transfer and Evaporation:

    • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase mixture.

    • Filter the extract before injecting it into the LC-MS/MS system.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Ramiprilat Analysis

ParameterSettingReference
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)417.2
Product Ion (m/z)234.1
Internal StandardRamipril-d5 or Enalaprilat
IS Precursor Ion (m/z)420.3 (for Ramipril-d5)
IS Product Ion (m/z)154.0 (for Ramipril-d5)

Table 2: Reported Recovery and Matrix Effects for Ramiprilat

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein PrecipitationRamiprilatNot Specified93 - 94 (Suppression)
Solid-Phase ExtractionRamiprilat101.8Not Specified
Protein PrecipitationRamiprilat82.02 - 87.05Not Specified
Solid-Phase ExtractionRamiprilNot Specified3.5

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Ramiprilat-d5 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ramiprilat-d5 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for the detection of this compound?

A1: The optimal parameters for this compound detection can vary depending on the specific mass spectrometer and liquid chromatography setup. However, a common starting point for method development using a triple quadrupole mass spectrometer with electrospray ionization (ESI) is summarized in the table below. These parameters are based on the analysis of Ramipril and its deuterated analogs.

Q2: I am observing poor signal intensity for this compound. What are the possible causes and solutions?

A2: Poor signal intensity can stem from several factors.[1] First, ensure your sample concentration is adequate, as overly dilute samples may not produce a strong signal.[1] The choice of ionization technique is also crucial; electrospray ionization (ESI) is commonly used for Ramiprilat.[2][3] Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[1] Additionally, check for potential ion suppression from the sample matrix.

Q3: My quantitative results are inconsistent despite using a deuterated internal standard. What should I investigate?

A3: Inconsistent results with a deuterated internal standard can be due to several issues.[4] One common problem is a lack of co-elution between the analyte (Ramiprilat) and the internal standard (this compound), which can lead to differential matrix effects.[4] Isotopic or chemical impurities in the standard can also compromise accuracy.[4] It is also important to consider the possibility of isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen.[5]

Q4: The retention time of this compound is slightly different from that of Ramiprilat. Is this normal and how can I address it?

A4: Yes, it is a known phenomenon that deuterated compounds can exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[4] This is referred to as a "chromatographic shift".[5] To minimize the impact of this on your results, you can try adjusting the chromatographic method, such as modifying the mobile phase composition or gradient, to improve co-elution.[5] In some cases, using a column with lower resolution may help ensure both compounds elute as a single peak.[4]

Troubleshooting Guides

Issue 1: Inaccurate Quantification
  • Symptom: The calculated concentrations of Ramiprilat are not accurate or reproducible.

  • Possible Causes & Solutions:

    • Differential Matrix Effects: The analyte and internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[4][5]

      • Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect. Ensure complete co-elution of the analyte and internal standard.

    • Purity of Internal Standard: The this compound standard may contain unlabeled Ramiprilat or other impurities.

      • Solution: Always obtain a certificate of analysis from your supplier to verify the isotopic and chemical purity.[4] Prepare a blank sample spiked only with the internal standard to check for the presence of the unlabeled analyte.

    • Isotopic Exchange: Deuterium atoms on the internal standard may be exchanging with hydrogen from the solvent or matrix.[5]

      • Solution: Be mindful of the pH of your solutions, as acidic or basic conditions can promote back-exchange.[5] Ensure the deuterium labels are on stable positions of the molecule.

Issue 2: Variable Internal Standard Signal
  • Symptom: The peak area or intensity of the this compound internal standard is not consistent across samples.

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation: Variability in the extraction recovery between the analyte and the internal standard can lead to inconsistent signals.

      • Solution: Optimize and validate your sample extraction procedure to ensure consistent recovery for both compounds.

    • Instability in the Ion Source: The deuterated internal standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[5]

      • Solution: Optimize ion source parameters such as temperature and gas flows to ensure stable ionization for both Ramiprilat and this compound.

Data Presentation

ParameterRamiprilRamiprilatThis compound (Internal Standard)
Parent Ion (m/z) 417.2389.2394.2
Fragment Ion (m/z) 234.1206.1211.1
Collision Energy (eV) 20-3515-3015-30
Ionization Mode ESI PositiveESI PositiveESI Positive

Note: The parameters for this compound are inferred from the analysis of Ramiprilat and typical mass shifts for deuterated standards. Optimal values should be determined empirically on the specific instrument.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of methanol.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 14,000 RPM for 5 minutes at 4-8°C.[2]

  • Transfer the supernatant to an injection vial for LC-MS/MS analysis.[2]

Liquid Chromatography
  • HPLC System: Agilent 1290 Infinity II or equivalent.[2]

  • Column: Chromolith SpeedROD RP-18e (50 x 4.6 mm) or equivalent.[2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid. The exact ratio should be optimized for best separation.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.[2]

  • Ionization Source: Electrospray Ionization (ESI).[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[2]

  • Gas: Pure nitrogen.[2]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (RP-18e Column) supernatant->lc ms Mass Spectrometry (ESI-MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_chromatography Chromatographic Issues cluster_is Internal Standard Issues cluster_matrix Matrix Effects start Inaccurate or Inconsistent Quantitative Results coelution Check Co-elution of Analyte and IS start->coelution adjust_lc Adjust LC Method (Gradient, Column) coelution->adjust_lc No purity Verify IS Purity (Certificate of Analysis) coelution->purity Yes end Accurate Results adjust_lc->end back_exchange Investigate Isotopic Back-Exchange (pH) purity->back_exchange Pure supplier Contact Supplier/ Use New Lot purity->supplier Impure matrix_effect Evaluate Differential Matrix Effects back_exchange->matrix_effect optimize_prep Optimize Sample Prep matrix_effect->optimize_prep Present matrix_effect->end Absent optimize_prep->end

Caption: Troubleshooting logic for inaccurate quantification.

References

Troubleshooting low recovery of Ramiprilat-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioanalytical researchers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low recovery of Ramiprilat-d5 during sample extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound during solid-phase extraction (SPE)?

Low recovery of this compound during SPE can stem from several factors throughout the extraction process. The most common issues include:

  • Improper pH Adjustment: Ramiprilat (B1678798) is an acidic compound, and its retention on reversed-phase SPE sorbents is highly dependent on the pH of the sample. Failure to maintain an acidic pH can lead to premature elution.

  • Inefficient Sorbent Conditioning or Equilibration: Skipping or improperly performing the conditioning and equilibration steps can result in inconsistent and poor analyte retention.

  • Sample Breakthrough During Loading: If the sample is loaded too quickly or if the sorbent capacity is exceeded, the analyte may not have sufficient time to interact with the stationary phase and will be lost in the flow-through.

  • Analyte Loss During Washing Steps: Using a wash solvent that is too strong can cause the analyte of interest to be washed away along with the interferences.

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent, leaving a portion of it behind on the SPE cartridge.

Q2: Can the stability of this compound be an issue during sample preparation?

Yes, the stability of ramiprilat, and by extension this compound, is pH-dependent. Ramipril (B1678797), the prodrug, is known to degrade in alkaline conditions to form ramiprilat and ramipril-diketopiperazine.[1][2][3] While ramiprilat is the active metabolite, maintaining the correct pH throughout the extraction process is crucial to prevent any potential degradation or changes in its chemical form that could affect its recovery. It has been observed that the degradation of ramipril is slowest in a buffer at pH 5.0.[4] For solid-state stability, ramipril is vulnerable to changes in relative humidity, suggesting it should be protected from moisture.[5]

Q3: I am observing low recovery with liquid-liquid extraction (LLE). What should I check?

For LLE, common reasons for low recovery of this compound include:

  • Incorrect pH of the Aqueous Phase: The pH of the sample must be optimized to ensure that this compound is in a neutral, non-ionized state, which will favor its partitioning into the organic solvent.

  • Suboptimal Organic Solvent: The choice of extraction solvent is critical. A solvent with inappropriate polarity may not efficiently extract the analyte. Ethyl acetate (B1210297) is a commonly used solvent for the LLE of ramipril.[6]

  • Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency as the analyte will not have sufficient opportunity to partition into the organic layer.

  • Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte and lead to its loss during phase separation.

  • Analyte Adsorption to Glassware: Ramiprilat, being a polar molecule, can potentially adsorb to the surface of glass tubes, especially if the sample is stored for a prolonged period before analysis.

Q4: My internal standard (this compound) recovery is low, but the target analyte (Ramiprilat) recovery seems acceptable. What could be the problem?

This scenario points towards a problem specifically with the internal standard. Here are a few things to investigate:

  • Internal Standard Spiking Solution: Verify the concentration and stability of your this compound stock and working solutions. Ensure there have been no errors in dilution or storage conditions that could have led to degradation.

  • Timing of Internal Standard Addition: The internal standard should be added to the samples as early as possible in the workflow to account for losses throughout the entire process. If it is added late, any initial sample prep losses for the analyte will not be compensated for.

  • Isotopic Exchange: While less common for deuterium-labeled standards, the possibility of isotopic exchange under certain pH or temperature conditions should be considered, although it is unlikely to be a major issue in standard bioanalytical workflows.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Recovery in Solid-Phase Extraction (SPE)

This guide will walk you through a step-by-step process to identify the stage of your SPE protocol where this compound is being lost.

Experimental Workflow:

To pinpoint the issue, you will need to collect the effluent from each step of the SPE process and analyze it for the presence of this compound.

SPE_Troubleshooting_Workflow start Start: Low Recovery Observed prep_sample Prepare a Test Sample (Matrix + this compound) start->prep_sample spe_steps Perform SPE, Collecting Fractions at Each Step prep_sample->spe_steps analyze Analyze All Collected Fractions by LC-MS/MS spe_steps->analyze load 1. Load Sample Collect Flow-through wash1 2. Wash Step 1 Collect Wash Eluate wash2 3. Wash Step 2 (if applicable) Collect Wash Eluate elute 4. Elute Analyte Collect Final Eluate decision Where is this compound Detected? analyze->decision path_load In Load Flow-through decision->path_load path_wash In Wash Eluate(s) decision->path_wash path_none Not in Load or Wash, Low in Final Eluate decision->path_none solution_load Issue: Poor Retention - Check sample pH (should be acidic) - Decrease loading flow rate - Ensure proper sorbent conditioning path_load->solution_load solution_wash Issue: Premature Elution - Wash solvent is too strong - Decrease organic content in wash solvent path_wash->solution_wash solution_elute Issue: Incomplete Elution - Elution solvent is too weak - Increase organic content or change solvent - Increase elution volume path_none->solution_elute

Caption: Troubleshooting workflow for low SPE recovery.

Quantitative Data Summary: Expected vs. Observed Recovery

Extraction StepExpected this compound LocationPotential Problem if Found HereTypical Recovery (%)
Load Flow-throughMinimal to nonePoor retention>85% (in final eluate)
Wash EluateMinimal to nonePremature elution>85% (in final eluate)
Final EluateMajority of analyteN/A (this is the desired outcome)>85%
SPE Cartridge (retained)Minimal to none after elutionIncomplete elutionN/A

Note: A study using SPE for ramipril and ramiprilat reported overall recoveries of 88.7% and 101.8%, respectively.[7] Another source suggests SPE can yield recoveries above 81%.[8]

Guide 2: Optimizing Liquid-Liquid Extraction (LLE) for this compound

This guide provides a logical flow for optimizing your LLE protocol.

LLE_Optimization_Workflow cluster_technique Technique Considerations start Start: Low LLE Recovery check_ph Verify/Optimize Aqueous Phase pH (Aim for neutral form of Ramiprilat) start->check_ph ph_ok Is pH Optimal? check_ph->ph_ok adjust_ph Adjust pH and Re-extract ph_ok->adjust_ph No check_solvent Evaluate Extraction Solvent (Test different polarities, e.g., Ethyl Acetate, MTBE) ph_ok->check_solvent Yes adjust_ph->check_solvent solvent_ok Is Solvent Appropriate? check_solvent->solvent_ok change_solvent Select New Solvent and Re-extract solvent_ok->change_solvent No check_technique Review Extraction Technique solvent_ok->check_technique Yes change_solvent->check_technique vortex Increase vortexing time/speed check_technique->vortex emulsion Address emulsion (e.g., centrifugation, salt addition) vortex->emulsion adsorption Check for adsorption to glassware (e.g., use silanized vials) emulsion->adsorption end Optimized LLE Protocol adsorption->end

Caption: Optimization workflow for liquid-liquid extraction.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This is a general protocol based on commonly used methods. Optimization may be required for your specific application.

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 1 mL of methanol (B129727).

    • Follow with 1 mL of deionized water. Do not allow the sorbent to dry.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7).

  • Sample Pre-treatment and Loading:

    • To 500 µL of plasma, add the internal standard (this compound).

    • Acidify the sample by adding 50 µL of 2% phosphoric acid.

    • Vortex mix for 30 seconds.

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in acidic water to remove polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes to remove excess water.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
  • Sample Preparation:

    • To 500 µL of plasma in a polypropylene (B1209903) tube, add the internal standard (this compound).

    • Vortex for 10 seconds.

    • Add 100 µL of an appropriate buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 6.0).

  • Extraction:

    • Add 2 mL of the organic extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the aqueous layer or any emulsion at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

Minimizing isotopic cross-talk between Ramiprilat and Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isotopic cross-talk between Ramiprilat and its deuterated internal standard, Ramiprilat-d5, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in LC-MS/MS analysis?

A1: Isotopic cross-talk, also referred to as cross-signal contribution, occurs when the signal from the analyte (Ramiprilat) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa.[1][2] This interference can lead to inaccuracies in quantification, particularly affecting the precision and accuracy of the bioanalytical method.[3][4]

Q2: What are the primary causes of isotopic cross-talk between Ramiprilat and this compound?

A2: The main causes include:

  • Natural Isotopic Abundance: The analyte, Ramiprilat, naturally contains a small percentage of heavier isotopes (e.g., ¹³C). At high concentrations of Ramiprilat, the signal from these naturally occurring isotopes can contribute to the mass channel of this compound, especially if the mass difference between the analyte and the IS is small.[1]

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Ramiprilat.

  • In-source Fragmentation: Fragmentation of the analyte or internal standard within the mass spectrometer's ion source can generate ions with m/z values that overlap with the other compound.

Q3: How can I prevent or minimize isotopic cross-talk?

A3: Several strategies can be employed:

  • Chromatographic Separation: Ensure baseline separation of Ramiprilat and any interfering metabolites.

  • Optimize MS/MS Parameters: Select specific and unique precursor and product ion transitions (MRM transitions) for both Ramiprilat and this compound to minimize overlap.

  • Use a High-Purity Internal Standard: Utilize a this compound standard with high isotopic purity to reduce the contribution of any unlabeled analyte.

  • Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte's isotopes, although this needs to be carefully evaluated.

  • Monitor Less Abundant Isotopes: In some cases, monitoring a less abundant isotope of the SIL-IS that has minimal contribution from the analyte's isotopes can be a useful strategy.

Q4: What are the best practices for handling and storing this compound?

A4: Proper handling and storage are crucial to maintain the integrity of the deuterated internal standard:

  • Storage Temperature: For long-term storage, -20°C is often recommended. For daily use, refrigeration at 4°C in a suitable solvent like methanol (B129727) is common. Always refer to the manufacturer's certificate of analysis for specific recommendations.

  • Protection from Light: Store in amber vials or in the dark to prevent photodegradation.

  • Solvent Choice: Use aprotic solvents when possible. Avoid strongly acidic or basic solutions, which can catalyze deuterium-hydrogen exchange.

  • Working Solutions: Prepare fresh working solutions as needed, especially at low concentrations, to minimize the risk of degradation or adsorption to container walls.

Q5: What is deuterium (B1214612) exchange and how can it be prevented?

A5: Deuterium exchange is a process where deuterium atoms on the this compound are replaced by hydrogen atoms from the solvent or matrix. This leads to a decrease in the mass of the internal standard and can cause inaccurate quantification. To prevent this, ensure that the deuterium labels are in stable, non-exchangeable positions on the molecule. Additionally, controlling the pH of aqueous solutions to be near neutral and storing solutions at low temperatures can minimize the risk of exchange.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Non-Linear Calibration Curve (especially at high concentrations) Contribution from the natural isotopes of Ramiprilat to the this compound signal.1. Verify the isotopic purity of the this compound standard. 2. Assess the cross-signal contribution experimentally (see protocol below). 3. Consider using a higher concentration of the internal standard. 4. If possible, select a different, less abundant isotope of the SIL-IS for monitoring.
Inaccurate or Biased Quantification Results 1. Incorrect assessment of the deuterated standard's purity. 2. Presence of unlabeled analyte in the deuterated standard stock. 3. Deuterium exchange with the solvent or matrix.1. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. 2. Optimize sample extraction to ensure consistent recovery for both the analyte and the IS. 3. Check for deuterium exchange by incubating the IS in a blank matrix under experimental conditions.
Inconsistent Analyte/Internal Standard Response Ratio 1. Differential matrix effects due to slight chromatographic separation of Ramiprilat and this compound. 2. Deuterium exchange. 3. Isotopic interference from background ions.1. Adjust chromatographic conditions to achieve co-elution. 2. Ensure the this compound is labeled at stable positions and avoid harsh pH conditions. 3. Check for and subtract any contribution from the natural isotopic abundance of the analyte to the standard's signal.

Experimental Protocols

Protocol: Assessing Analyte Contribution to the Internal Standard Signal

Objective: To quantify the percentage of cross-signal contribution from Ramiprilat to the this compound channel.

Materials:

  • Ramiprilat standard

  • This compound internal standard

  • Blank matrix (e.g., human plasma)

  • LC-MS/MS system

Methodology:

  • Prepare Analyte-Only Samples: Prepare a set of calibration standards of Ramiprilat in the blank matrix without adding the this compound internal standard. The concentration range should cover the expected range of the study samples.

  • Prepare IS-Only Sample: Prepare a sample containing only the this compound internal standard in the blank matrix at the concentration used in the analytical method.

  • LC-MS/MS Analysis:

    • Inject the IS-only sample and measure the peak area for the this compound transition. This is the "True IS Response."

    • Inject the analyte-only samples (calibration standards) and measure the peak area in the MRM channel for this compound. This is the "Apparent IS Response from Analyte."

  • Calculate Percent Cross-Signal Contribution:

    • For each concentration of Ramiprilat, calculate the percentage of cross-signal contribution using the following formula:

    % Contribution = (Apparent IS Response from Analyte / True IS Response) * 100

Acceptance Criteria: The contribution of the analyte to the internal standard signal should be minimal, typically less than 5% at the Upper Limit of Quantification (ULOQ).

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Ramiprilat and this compound Analysis
Parameter Ramiprilat This compound Reference
Precursor Ion (m/z) 417.2422.3
Product Ion (m/z) 234.1239.1
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Internal Standard -This compound

Note: These are example values and should be optimized for the specific instrument and method.

Table 2: Illustrative Impact of Isotopic Cross-Talk on Quantification
Ramiprilat Concentration (ng/mL) True IS Response (Area Counts) Apparent IS Response from Analyte (Area Counts) % Cross-Signal Contribution Observed Analyte/IS Ratio Calculated Concentration (ng/mL) % Bias
1100,0001000.1%0.0101.00.0%
100100,0001,0001.0%1.010101.0+1.0%
1000100,00010,00010.0%11.0001100.0+10.0%

This table provides a hypothetical example to illustrate how increasing cross-signal contribution at higher analyte concentrations can lead to a positive bias in the calculated results.

Visualizations

workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation start Inaccurate Quantification or Non-Linear Calibration Curve check_purity Verify IS Purity start->check_purity check_contribution Assess Analyte to IS Cross-Signal Contribution start->check_contribution check_exchange Evaluate Deuterium Exchange start->check_exchange optimize_chrom Optimize Chromatography check_contribution->optimize_chrom optimize_ms Optimize MS/MS Parameters check_contribution->optimize_ms adjust_is_conc Adjust IS Concentration check_contribution->adjust_is_conc select_isotope Select Less Abundant IS Isotope check_contribution->select_isotope validate Re-validate Method optimize_chrom->validate optimize_ms->validate adjust_is_conc->validate select_isotope->validate

Caption: Workflow for identifying and mitigating isotopic cross-talk.

logical_relationship cluster_causes Primary Causes cluster_factors Contributing Factors crosstalk Isotopic Cross-Talk natural_abundance Natural Isotopic Abundance of Analyte natural_abundance->crosstalk is_impurity Isotopic Impurity of Internal Standard is_impurity->crosstalk fragmentation In-Source Fragmentation fragmentation->crosstalk analyte_conc High Analyte Concentration analyte_conc->natural_abundance mass_diff Small Mass Difference (Analyte vs. IS) mass_diff->natural_abundance ion_source Ion Source Conditions ion_source->fragmentation

Caption: Factors contributing to isotopic cross-talk.

References

Enhancing the limit of quantification for Ramiprilat in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ramiprilat in biological samples. Our goal is to help you enhance the limit of quantification (LOQ) and ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of Ramiprilat in biological samples?

A1: The most prevalent and sensitive technique for Ramiprilat quantification in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2][3]. This method offers high selectivity and sensitivity, which are crucial for detecting the low concentrations of Ramiprilat often found in clinical and preclinical studies[2].

Q2: What are the typical LOQ values achieved for Ramiprilat in human plasma?

A2: Reported LOQ values for Ramiprilat in human plasma typically range from 0.1 ng/mL to 1.08 ng/mL. The achievable LOQ depends on the sample preparation technique, the sensitivity of the LC-MS/MS instrument, and the specific validation parameters of the method[4]. For instance, one method achieved an LOQ of 1.08 ng/mL using protein precipitation for sample preparation, while another reported an LOQ of 0.1 ng/mL.

Q3: How can I minimize matrix effects when analyzing Ramiprilat?

A3: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in bioanalysis. To minimize them:

  • Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to remove interfering components.

  • Chromatographic Separation: Ensure good chromatographic separation of Ramiprilat from endogenous plasma components. A poor retention of the analyte on the column can lead to significant matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as ramipril-d5, is highly recommended to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Evaluate Different Ionization Sources: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative to reduce matrix effects in some cases.

Q4: What are the critical stability considerations for Ramiprilat in biological samples?

A4: Ramiprilat and its parent drug, Ramipril (B1678797), can be unstable under certain conditions. It is crucial to evaluate:

  • Freeze-Thaw Stability: Assess the stability of the analytes after multiple freeze-thaw cycles.

  • Bench-Top Stability: Determine how long the samples can remain at room temperature without significant degradation.

  • Long-Term Stability: Evaluate the stability of the analytes when stored at -80°C for an extended period.

  • Autosampler Stability: Check for degradation in the processed samples while they are in the autosampler.

  • Metabolite Interconversion: Be aware of the potential for back-conversion of labile metabolites, such as ramipril acyl glucuronide, to Ramipril, which could lead to an overestimation of the parent drug. Processing samples at low temperatures (e.g., 4°C) can help minimize this.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Limit of Quantification (LOQ) 1. Inefficient sample extraction and cleanup.2. Suboptimal mass spectrometer settings.3. Poor chromatographic peak shape.4. Significant matrix effects.1. Optimize the extraction method. Consider switching from protein precipitation to SPE or LLE for cleaner extracts.2. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) specifically for Ramiprilat.3. Adjust the mobile phase composition and gradient to improve peak symmetry and reduce tailing.4. Implement strategies to mitigate matrix effects as described in the FAQs.
Poor Reproducibility/Precision 1. Inconsistent sample preparation.2. Variability in the biological matrix between samples.3. Instability of the analyte during processing or storage.4. Improper selection or use of an internal standard.1. Standardize and automate the sample preparation workflow where possible.2. Use a suitable internal standard, preferably a stable isotope-labeled one, to account for matrix variability.3. Perform thorough stability testing under various conditions to ensure analyte integrity.4. Ensure the internal standard is added early in the sample preparation process to account for variability in extraction recovery.
Signal Suppression or Enhancement 1. Co-elution of endogenous matrix components.2. Ion source contamination.1. Improve chromatographic resolution to separate Ramiprilat from interfering compounds.2. Utilize a divert valve to direct the early and late eluting matrix components to waste instead of the mass spectrometer.3. Regularly clean the ion source of the mass spectrometer.
Inaccurate Quantification 1. In-source conversion of metabolites.2. Improper calibration curve preparation.3. Degradation of stock or working solutions.1. Optimize the declustering potential (DP) on the mass spectrometer to minimize in-source fragmentation of labile metabolites.2. Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix effect.3. Regularly check the stability and purity of stock and working solutions.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS Methods for Ramiprilat Quantification in Human Plasma

Parameter Method 1 Method 2 Method 3
Sample Preparation Protein PrecipitationLLE with Ethyl AcetateNot specified
Chromatography Chromolith speed rod RP 18eUPLC-QTOF-MSNot specified
Internal Standard EnalaprilatDiazepam-D5Not specified
Linearity Range 1.08 - 107.56 ng/mL0.5 - 25 ng/mL0.1 - 20 ng/mL
LOQ 1.08 ng/mL0.5 ng/mL0.1 ng/mL
Recovery 82.02% - 87.05%65.3% - 97.3%Not specified

Detailed Experimental Protocols

Protocol 1: Protein Precipitation Method

This protocol is a rapid and straightforward method for sample preparation.

  • Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., Enalaprilat).

  • Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.

  • Precipitation: Add 1 mL of a precipitation solution (e.g., a mixture of acetonitrile, methanol (B129727), and 0.2% trifluoroacetic acid) to each sample.

  • Vortexing: Vortex the samples for 10 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean injection vial.

  • Injection: Inject a specific volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Method

SPE provides a cleaner extract compared to protein precipitation, which can help in enhancing the LOQ.

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by equilibration with water.

  • Sample Loading: Load the plasma sample (to which the internal standard has been added) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Ramiprilat and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Biological Sample (Plasma) is_add Add Internal Standard plasma->is_add extraction Extraction (Protein Precipitation, SPE, or LLE) is_add->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for the bioanalysis of Ramiprilat.

Troubleshooting_Logic start High LOQ or Poor Sensitivity check_sample_prep Is Sample Preparation Optimized? start->check_sample_prep optimize_spe Consider SPE or LLE for cleaner extract check_sample_prep->optimize_spe No check_ms_params Are MS/MS Parameters Optimized? check_sample_prep->check_ms_params Yes optimize_spe->check_ms_params tune_ms Tune MS for Ramiprilat (Collision Energy, DP) check_ms_params->tune_ms No check_chromatography Is Chromatography Optimal? check_ms_params->check_chromatography Yes tune_ms->check_chromatography optimize_mobile_phase Adjust Mobile Phase/Gradient for better peak shape check_chromatography->optimize_mobile_phase No end_node Improved LOQ check_chromatography->end_node Yes optimize_mobile_phase->end_node

Caption: Troubleshooting logic for improving the LOQ of Ramiprilat.

References

Assessing the purity and potential interferences of Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ramiprilat-d5

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the purity and managing potential interferences during the analytical use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of Ramiprilat (B1678798), the active metabolite of the ACE inhibitor Ramipril (B1678797). Its primary application is as an internal standard for the quantification of Ramiprilat in biological matrices, such as human plasma, using hyphenated analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The stable heavy isotopes incorporated into the molecule allow it to be distinguished from the unlabeled analyte by mass spectrometry, ensuring accurate quantification.

Q2: What are the typical purity specifications for this compound?

A2: Commercial suppliers of this compound provide a Certificate of Analysis (CoA) that details the purity of the specific lot.[2][3][4] While exact specifications can vary by manufacturer, HPLC is a common technique used to assess purity.[4][5] For use as an internal standard, high chemical and isotopic purity is essential to ensure analytical accuracy. Users should always refer to the manufacturer's CoA for lot-specific purity data.

Q3: What are the major potential interferences when using this compound for the analysis of Ramiprilat?

A3: The most significant potential interferences arise from metabolites of Ramipril, particularly glucuronide conjugates.[6][7] These metabolites can be unstable and may convert back to the parent drug (Ramipril) or its active metabolite (Ramiprilat) in vitro, leading to an overestimation of the analyte concentration.[6][8] Additionally, improper sample handling and storage can lead to the formation of degradation products, such as the diketopiperazine derivative of Ramipril (Impurity D), which could potentially interfere with the analysis.[9][10][11]

Q4: How can I be sure my analytical method is free from interferences?

A4: Method validation is crucial. This involves assessing selectivity by analyzing multiple batches of blank matrix (e.g., plasma from different sources) to check for endogenous interferences.[12][13] It is also important to investigate the potential for back-conversion of glucuronide metabolites.[6][8] Stability testing of the analyte in the biological matrix under various storage and handling conditions is also recommended to ensure that degradation products are not interfering with quantification.[5][6]

Troubleshooting Guide

Issue 1: Inconsistent or Irreproducible Quantification of Ramiprilat

If you are experiencing variability in your results, consider the following troubleshooting steps. This workflow can help you systematically identify the source of the issue.

G start Inconsistent Results Observed check_is Verify Internal Standard (IS) (this compound) - Purity (CoA) - Concentration - Stability start->check_is check_sample_prep Evaluate Sample Preparation - Extraction Efficiency - pH Control - Temperature check_is->check_sample_prep IS OK resolve_is Prepare Fresh IS Solution check_is->resolve_is IS Issue Found check_back_conversion Investigate Metabolite Back-Conversion - Analyze incurred samples - Assess stability at different pH/temps check_sample_prep->check_back_conversion Prep OK resolve_sample_prep Optimize Extraction Protocol (e.g., SPE wash steps) check_sample_prep->resolve_sample_prep Prep Issue Found check_lcms Review LC-MS/MS Parameters - Column Performance - Mobile Phase - MS/MS Transitions check_back_conversion->check_lcms No Conversion resolve_back_conversion Adjust Sample pH/Inhibitors - Use esterase inhibitors check_back_conversion->resolve_back_conversion Conversion Detected resolve_lcms Optimize Method - Gradient/Mobile Phase - Source Parameters check_lcms->resolve_lcms Parameter Issue G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Pipette 200 µL Plasma p2 Add 100 µL IS Working Solution (this compound) p1->p2 p3 Vortex Mix (30s) p2->p3 p4 Protein Precipitation: Add 1 mL Acetonitrile p3->p4 p5 Vortex (10 min) & Centrifuge (5 min) p4->p5 p6 Transfer Supernatant p5->p6 p7 Evaporate to Dryness p6->p7 p8 Reconstitute in Mobile Phase p7->p8 a1 Inject Sample (e.g., 10 µL) p8->a1 a2 Chromatographic Separation (e.g., C18 Column) a1->a2 a3 Mass Spectrometric Detection (ESI+ MRM Mode) a2->a3 a4 Quantify using IS Ratio a3->a4

References

Validation & Comparative

A Comparative Guide to the Linearity of Calibration Curves in Ramiprilat Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable and linear calibration curve is a cornerstone of accurate bioanalysis. This guide provides a comparative assessment of the linearity of calibration curves for the analysis of Ramiprilat (B1678798), the active metabolite of Ramipril (B1678797), using various analytical techniques. The data presented is compiled from peer-reviewed studies and offers insights into the performance of different methodologies.

Linearity of Calibration Curves: A Head-to-Head Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve and is indicated by the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship.

The following tables summarize the linearity data for Ramiprilat analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Spectrophotometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a highly sensitive and specific technique widely employed for the bioanalysis of drugs and their metabolites.

Linear Range (ng/mL) Coefficient of Determination (R²) Regression Equation Reference
1.0 - 100Not explicitly stated, but confirmedNot provided[1]
1.08 - 107.56≥ 0.98y = mx + b[2][3]
0.25 - 100Not explicitly stated, but confirmedNot provided[4]
0.50 - 800.9970Y = 23.09X – 0.3482[5]
0.2 - 80Not explicitly stated, but confirmedNot provided[6]
2 - 170> 0.99Not provided[7]
High-Performance Liquid Chromatography (HPLC-UV) Methods

HPLC with UV detection is a robust and commonly used technique in pharmaceutical analysis.

Linear Range (µg/mL) Coefficient of Determination (R²) Regression Equation Reference
0.25 - 7.5Not explicitly stated, but linearNot provided[8]
3.5 - 6.50.9963Not provided[9]
Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of Ramipril.

Method Linear Range (µg/mL) Coefficient of Determination (R²) Regression Equation Reference
Bromphenol Blue (BPB)1.99 - 5.96Not providedNot provided[10][11]
Cresol Red (CR)0.42 - 5.44Not providedNot provided[10][11]
Zero Order Derivative3 - 300.994Y = 0.0365x[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the LC-MS/MS and HPLC-UV analysis of Ramiprilat.

LC-MS/MS Method for Ramiprilat in Human Serum[1][4]
  • Sample Preparation: A simple and fast protein precipitation method is often employed.[1]

  • Chromatographic Separation:

    • Column: Waters Atlantis C18 column (2.1 mm x 100 mm, 3 µm).[4]

    • Mobile Phase: 0.1% formic acid-methanol (25:75, v/v).[4]

    • Flow Rate: Not specified.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes can be applied.[1]

    • Detection: Selected Reaction Monitoring (SRM) is used for quantification.[4] The transition for Ramiprilat is typically m/z 389.3 → 206.2.[4]

  • Internal Standard: Enalapril is commonly used as an internal standard.[4]

HPLC-UV Method for Ramipril in Pharmaceutical Preparations[8]
  • Chromatographic Separation:

    • Column: Ace C18 column (5 µm, 250×4.6 mm i.d.).[8]

    • Mobile Phase: 20 mM phosphate (B84403) buffer (pH 2.5) containing 0.1% trifluoroacetic acid (TFA) - acetonitrile (B52724) (50:50, v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

  • UV Detection:

    • Wavelength: 208 nm.[8]

  • Analysis Time: The analysis can be completed in less than 5 minutes.[8]

Experimental Workflow for Calibration Curve Assessment

The following diagram illustrates the logical workflow for assessing the linearity of a calibration curve in a bioanalytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_result Outcome prep_standards Prepare Stock Solution of Ramiprilat prep_calibrators Prepare a Series of Calibration Standards by Serial Dilution prep_standards->prep_calibrators sample_prep Sample Preparation (e.g., Protein Precipitation) prep_calibrators->sample_prep prep_qc Prepare Quality Control (QC) Samples prep_qc->sample_prep instrument_analysis Instrumental Analysis (e.g., LC-MS/MS) sample_prep->instrument_analysis peak_integration Peak Area Integration instrument_analysis->peak_integration calibration_curve Construct Calibration Curve (Response vs. Concentration) peak_integration->calibration_curve regression_analysis Perform Linear Regression Analysis calibration_curve->regression_analysis linearity_assessment Assess Linearity (R², Residuals) regression_analysis->linearity_assessment acceptance Linearity Meets Acceptance Criteria linearity_assessment->acceptance R² ≥ 0.99 rejection Linearity Fails Acceptance Criteria linearity_assessment->rejection R² < 0.99

Caption: Workflow for assessing calibration curve linearity.

References

A Comparative Guide to Internal Standards for ACE Inhibitor Analysis: Ramiprilat-d5 versus Enalaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Angiotensin-Converting Enzyme (ACE) inhibitors, the selection of an appropriate internal standard (IS) is a critical step in ensuring the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of two commonly considered internal standards: Ramiprilat-d5 and Enalaprilat.

The ideal internal standard should closely mimic the analyte's physicochemical properties, extraction recovery, and ionization response in mass spectrometry. Stable isotope-labeled (SIL) internal standards, such as this compound for the analysis of ramipril (B1678797) and its active metabolite ramiprilat (B1678798), are often considered the gold standard. Structural analogs, like enalaprilat, can also serve as effective internal standards, particularly when a SIL version of the analyte is unavailable or cost-prohibitive. This guide presents a compilation of performance data and experimental protocols from various validated LC-MS/MS methods to aid in the selection process.

Performance Data Comparison

The following tables summarize the quantitative performance data of this compound and Enalaprilat from published bioanalytical methods.

Table 1: Performance Characteristics of this compound as an Internal Standard for Ramipril/Ramiprilat Analysis

Validation ParameterPerformance Characteristic
Linearity Range 0.2 - 80 ng/mL for ramipril
Correlation Coefficient (r²) > 0.999
Precision (CV%) Intra-day: ≤ 5.2%; Inter-day: ≤ 5.0% (at LLOQ)
Accuracy (% Recovery) Mean recovery of 97.72% for Ramipril-d5
Matrix Effect No significant matrix effect observed
Lower Limit of Quantification (LLOQ) 0.5 ng/mL for ramipril

Table 2: Performance Characteristics of Enalaprilat as an Internal Standard for Lisinopril (B193118) Analysis

Validation ParameterPerformance Characteristic
Linearity Range 2.5 - 320 ng/mL for lisinopril
Correlation Coefficient (r²) Not explicitly stated, but method validated with a linear range
Precision (RSD%) Intra-day: < 8.8%; Inter-day: < 10.3%
Accuracy (% Recovery) 94.4 - 98.2%
Extraction Efficiency Approximately 80%
Lower Limit of Quantification (LLOQ) 2.5 ng/mL for lisinopril

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these methods. Below are representative experimental protocols for methods utilizing this compound and Enalaprilat as internal standards.

Protocol 1: LC-MS/MS Method for Ramipril and Ramiprilat using Ramipril-d5 as Internal Standard

This protocol is based on a method developed for the simultaneous quantification of ramipril and its active metabolite ramiprilat in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add the internal standard solution (Ramipril-d5).

  • Perform solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and the internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system.

  • Column: Luna C18 (2) 100A (150 × 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol (B129727) and 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) (85:15, v/v).[1]

  • Flow Rate: Isocratic elution.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • MRM Transitions:

    • Ramipril: m/z 415.6 → 154.0[1]

    • Ramipril-d5 (IS): m/z 420.3 → 154.0[1]

Protocol 2: LC-MS/MS Method for Lisinopril using Enalaprilat as Internal Standard

This protocol describes a validated method for the determination of lisinopril in human plasma.[2]

1. Sample Preparation (Protein Precipitation)

  • To 1.0 mL of human plasma, add the internal standard solution (Enalaprilat).

  • Add methanol to precipitate plasma proteins.

  • Vortex and centrifuge the samples.

  • Collect the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Liquid Chromatography system.

  • Column: Thermo Hypersil-HyPURITY C18 reversed-phase column (150 × 2.1 mm i.d., 5 µm).

  • Mobile Phase: Formic acid solution (pH 2.9) – methanol – acetonitrile (B52724) (58:25:17, v/v).

  • Flow Rate: Isocratic elution.

  • Injection Volume: Not specified.

  • MS System: Single quadrupole mass spectrometer with an electrospray ionization interface.

  • Ionization Mode: Positive Selected Ion Monitoring (SIM).

  • Monitored Ions:

    • Lisinopril: Specific m/z

    • Enalaprilat (IS): Specific m/z

Mandatory Visualizations

To further elucidate the context of ACE inhibitor analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

RAAS_Pathway cluster_0 Liver cluster_1 Kidney cluster_2 Lungs cluster_3 Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Aldosterone Aldosterone Kidneys Kidneys Aldosterone->Kidneys acts on Angiotensin_I->Angiotensin_II converts Angiotensin_II->Aldosterone stimulates release Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE inhibit Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Sodium_Water_Retention Na+ and Water Retention Kidneys->Sodium_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP

Caption: Renin-Angiotensin-Aldosterone System (RAAS) Pathway and the site of action for ACE inhibitors.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound or Enalaprilat) Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized experimental workflow for the quantification of ACE inhibitors in plasma using an internal standard with LC-MS/MS.

References

Navigating the Analytical Maze: A Comparative Guide to Ramiprilat Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inter-laboratory variability and analytical methodologies for the quantification of Ramiprilat (B1678798), the active metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Ramipril (B1678797).

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of drug metabolites is paramount. This guide provides a comparative analysis of published data on the quantification of Ramiprilat, shedding light on the potential for inter-laboratory variability. By presenting a synopsis of various validated analytical methods, this document aims to offer a comprehensive resource for establishing robust and reliable bioanalytical assays.

Unraveling the Variability: A Tale of Two Laboratories (and more)

Table 1: Comparative Analysis of LC-MS/MS Method Validation Parameters for Ramiprilat Quantification in Human Plasma/Serum

ParameterStudy 1Study 2[1]Study 3[2]Study 4[3]
Linearity Range (ng/mL) 0.25 - 1000.2 - 800.25 - 1001.08 - 107.56
Lower Limit of Quantification (LLOQ) (ng/mL) 0.250.20.251.08
Intra-day Precision (%RSD) 4.3 - 4.6< 8%4.4 - 6.72.29 - 7.11
Inter-day Precision (%RSD) 3.5 - 4.7< 8%3.5 - 4.7N/A
Accuracy/Recovery (%) 81.0 - 98.2N/A81.0 - 98.282.02 - 87.05

N/A: Not explicitly reported in the cited abstract. %RSD: Percent Relative Standard Deviation

Table 2: Summary of a Validated LC-MS/MS Method for Ramiprilat Quantification[4]

ParameterReported Value
Linearity Range (ng/mL) 1 - 100
Limit of Detection (LOD) (ng/mL) Calculated from 1-12.5 ng/mL range
Limit of Quantification (LOQ) (ng/mL) Calculated from 1-12.5 ng/mL range
Matrix Effect (%) 93 - 94 (suppression)
Recovery Good (for protein precipitation)

The data highlights that while most modern LC-MS/MS methods achieve excellent sensitivity (LLOQs in the sub-ng/mL range) and precision (RSD < 15%), there are still subtle differences in linear ranges, recovery rates, and matrix effects. These variations can arise from differences in sample preparation techniques, chromatographic conditions, mass spectrometer tuning, and the specific internal standards used.

The Path to Precision: Experimental Protocols

A standardized and meticulously followed protocol is the cornerstone of minimizing variability. Below is a generalized experimental protocol for the quantification of Ramiprilat in human plasma, based on common practices reported in the literature.[1]

A Generic Bioanalytical Workflow for Ramiprilat Quantification

Ramiprilat Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Internal Standard Spiking plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute injection Injection into LC System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A typical experimental workflow for Ramiprilat quantification.

Detailed Methodologies:

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Spike a known volume of plasma (e.g., 100 µL) with an internal standard (e.g., a stable isotope-labeled Ramiprilat or a structurally similar compound like Enalaprilat).

    • Precipitate proteins by adding a threefold volume of cold acetonitrile (B52724).

    • Vortex the mixture for approximately 1 minute, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a reverse-phase C18 column for chromatographic separation. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.

    • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for Ramiprilat and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

The Bigger Picture: Ramiprilat's Mechanism of Action

Understanding the biological context of Ramiprilat is crucial for interpreting bioanalytical data. Ramipril is a prodrug that is hydrolyzed in the liver to its active form, Ramiprilat. Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, the inhibition of ACE leads to an increase in bradykinin (B550075) levels, which also contributes to vasodilation.

Signaling Pathway of Ramiprilat's Action

Ramiprilat Signaling Pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_inhibition cluster_bradykinin Bradykinin Pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone ace Angiotensin-Converting Enzyme (ACE) inactive_peptides Inactive Peptides blood_pressure_increase Increased Blood Pressure vasoconstriction->blood_pressure_increase aldosterone->blood_pressure_increase ramiprilat Ramiprilat ramiprilat->ace Inhibition bradykinin Bradykinin bradykinin->inactive_peptides ACE vasodilation Vasodilation bradykinin->vasodilation blood_pressure_decrease Decreased Blood Pressure vasodilation->blood_pressure_decrease

Caption: Mechanism of action of Ramiprilat in the RAAS.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。